4-Amino-1,2-thiazole-3-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1,2-thiazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-2-1-10-8-3(2)4(9)7-6/h1H,5-6H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHUPYQPIABQGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)C(=O)NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Amino-1,2-thiazole-3-carbohydrazide: Structural Architecture and Synthetic Utility
The following technical guide details the chemical structure, synthesis, and application of 4-amino-1,2-thiazole-3-carbohydrazide , a critical heterocyclic scaffold in medicinal chemistry.
Executive Summary
4-amino-1,2-thiazole-3-carbohydrazide (also known as 4-aminoisothiazole-3-carbohydrazide) is a bifunctional heterocyclic intermediate characterized by an isothiazole core substituted with an amino group at position 4 and a carbohydrazide motif at position 3.
This specific substitution pattern—an ortho-amino hydrazide—renders the molecule a "privileged scaffold" for the synthesis of fused heterocyclic systems, particularly isothiazolo[4,5-d]pyrimidines . These fused systems act as bio-isosteres to purines, making them highly valuable in the development of adenosine receptor antagonists, antitumor agents, and antimicrobial drugs.
Chemical Structure & Physicochemical Profile[2][3][4][5][6][7]
Nomenclature and Identification
-
IUPAC Name: 4-amino-1,2-thiazole-3-carbohydrazide
-
Common Name: 4-aminoisothiazole-3-carbohydrazide
-
CAS Registry Number: Derivative-dependent (Core structure: 4592-54-5 for amide analog; specific hydrazide often cited as intermediate)
-
Molecular Formula: C₄H₆N₄OS
-
Molecular Weight: 158.18 g/mol
-
SMILES: Nc1c(C(=O)NN)ns1
Structural Analysis
The molecule consists of a five-membered 1,2-thiazole (isothiazole) ring. Unlike the more common 1,3-thiazole, the sulfur and nitrogen atoms are adjacent (positions 1 and 2).
-
Electronic Character: The isothiazole ring is aromatic but electron-deficient compared to thiophene due to the electronegative nitrogen.
-
Nucleophilic Centers:
-
N4-Amino Group: A primary amine at position 4. It is moderately nucleophilic but less basic than an aniline due to the electron-withdrawing nature of the heterocycle.
-
Hydrazide Terminus: The terminal nitrogen of the hydrazide group (-CONHN H₂) is the most nucleophilic site, readily reacting with aldehydes and ketones.
-
-
Bifunctionality: The proximity of the C4-amino group and the C3-carbonyl group allows for facile intramolecular cyclization, a key feature for generating fused rings.
| Property | Value (Predicted) | Description |
| H-Bond Donors | 3 | (-NH₂, -NH-NH₂) |
| H-Bond Acceptors | 4 | (Ring N, Carbonyl O, Hydrazide Ns) |
| TPSA | ~110 Ų | High polarity suggests good water solubility but limited passive membrane permeability without derivatization. |
| LogP | -0.5 to 0.2 | Hydrophilic nature. |
Synthetic Pathways[3][4][5][6][7][8]
The synthesis of 4-amino-1,2-thiazole-3-carbohydrazide typically proceeds via the Thorpe-Ziegler cyclization to form the isothiazole core, followed by hydrazinolysis.
Step 1: Construction of the Isothiazole Core
The precursor, Methyl 4-amino-3-isothiazolecarboxylate , is synthesized by reacting an
-
Reagents: Methyl cyanoacetate, Carbon disulfide, Ammonia/Chloramine.
-
Mechanism: Formation of a thioamide intermediate followed by oxidative cyclization (N-S bond formation).
Step 2: Hydrazinolysis
The ester group at position 3 is converted to the hydrazide using hydrazine hydrate. This reaction relies on the higher nucleophilicity of hydrazine compared to the leaving methoxy group.
-
Protocol:
-
Dissolve Methyl 4-amino-3-isothiazolecarboxylate (1.0 eq) in absolute ethanol.
-
Add Hydrazine hydrate (5.0 eq, excess to prevent dimer formation).
-
Reflux for 4–6 hours.
-
Cool to precipitate the product; filter and wash with cold ethanol.
-
Visualization of Synthesis
The following diagram illustrates the logical flow from acyclic precursors to the target hydrazide.
Figure 1: Synthetic pathway for 4-amino-1,2-thiazole-3-carbohydrazide from acyclic precursors.
Reactivity & Applications: The "Ortho-Amino" Advantage
The primary value of 4-amino-1,2-thiazole-3-carbohydrazide lies in its ability to serve as a dinucleophile . It reacts with electrophilic carbon centers to form fused bicyclic systems.
Synthesis of Isothiazolo[4,5-d]pyrimidines
By reacting the hydrazide with one-carbon donors (such as orthoesters, formic acid, or carbon disulfide), the molecule undergoes a double condensation cyclization.
-
Mechanism:
-
Acylation: The C4-amino group or the hydrazide nitrogen attacks the electrophile.
-
Dehydration/Cyclization: The adjacent nitrogen attacks the newly formed carbonyl/imidate center, closing the pyrimidine ring.
-
-
Significance: The resulting isothiazolo[4,5-d]pyrimidine core is a bio-isostere of purine (adenine/guanine), making these derivatives potent candidates for:
-
Anticancer agents: Inhibition of tyrosine kinases.
-
Antivirals: Interference with DNA/RNA synthesis.
-
Schiff Base Formation (Hydrazones)
Reaction with aromatic aldehydes yields hydrazones (Schiff bases). These derivatives often exhibit enhanced lipophilicity and target specificity compared to the parent hydrazide.
-
Reactivity: The terminal amino group (-NHN H₂) condenses with aldehydes (R-CHO) to form R-CH=N-NH-CO-Isothiazole.
-
Application: These hydrazones are frequently screened for antimicrobial and anti-tubercular activity.
Reactivity Workflow
Figure 2: Divergent synthesis of bioactive scaffolds from the parent hydrazide.
Experimental Protocol: Hydrazide Formation
Objective: Conversion of Methyl 4-amino-1,2-thiazole-3-carboxylate to 4-amino-1,2-thiazole-3-carbohydrazide.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Suspend Methyl 4-amino-1,2-thiazole-3-carboxylate (10 mmol) in Absolute Ethanol (30 mL).
-
Addition: Add Hydrazine Hydrate (99%, 50 mmol, 2.5 mL) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with stirring.
-
Observation: The solid starting material should dissolve, and the solution may turn clear or slightly yellow.
-
Time: Maintain reflux for 4–6 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1) until the ester spot disappears.
-
-
Workup:
-
Purification: Recrystallize from ethanol/water if necessary.
-
Characterization:
-
IR (KBr): Look for doublet peaks at 3300–3400 cm⁻¹ (NH/NH₂) and a strong carbonyl peak at ~1650 cm⁻¹ (Amide I).
-
¹H NMR (DMSO-d₆): Expect signals for the isothiazole ring proton (~8.5 ppm), broad singlets for NH₂ (4-amino), and hydrazide NH/NH₂ protons.
-
References
-
PubChem Compound Summary. (2025). 4-Amino-1,2-thiazole-3-carbohydrazide. National Center for Biotechnology Information. Link
-
Vicini, P., et al. (2006). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. European Journal of Medicinal Chemistry, 41(5), 624–632. Link
-
Clerici, F., et al. (2019). Recent Advances in the Synthesis and Reactivity of Isothiazoles. ResearchGate. Link
-
Chemical Synthesis Database. (2025). Synthesis of isothiazole-3-carboxylic acid derivatives. Link
Sources
Technical Guide: 4-Aminoisothiazole-3-Carboxylic Acid Hydrazide
The following technical guide details the properties, synthesis, and applications of 4-aminoisothiazole-3-carboxylic acid hydrazide , a critical intermediate in the development of bioactive heterocyclic compounds.
A Versatile Scaffold for Drug Discovery & Heterocyclic Synthesis[1]
Executive Summary & Chemical Identity[1][2]
4-Aminoisothiazole-3-carboxylic acid hydrazide represents a specialized class of "push-pull" heterocyclic scaffolds.[1] The isothiazole ring acts as a bioisostere for thiazole and isoxazole moieties, offering unique electronic properties due to the S–N bond. The presence of an electron-donating amino group at the C4 position and a reactive hydrazide group at the C3 position makes this molecule a potent precursor for fused bicyclic systems (e.g., isothiazolo[4,5-d]pyrimidines) and Schiff base libraries.[1]
Core Chemical Data
| Property | Specification |
| Systematic Name | 4-Amino-3-isothiazolecarbohydrazide |
| Parent Acid CAS | 72632-94-1 (Acid precursor) |
| Molecular Formula | C₄H₆N₄OS |
| Molecular Weight | 158.18 g/mol |
| Physical State | Crystalline Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH/EtOH; Insoluble in non-polar solvents (Hexane, Et₂O) |
| pKa (Predicted) | ~3.5 (Hydrazide NH), ~2.0 (Isothiazole N) |
Synthetic Pathways & Causality[1]
The synthesis of 4-aminoisothiazole-3-carboxylic acid hydrazide is rarely direct.[1] It typically proceeds via a Thorpe-Ziegler cyclization followed by hydrazinolysis .[1] This stepwise approach is chosen to ensure the stability of the 4-amino group, which can be sensitive to oxidation.[1]
The "Thorpe-Ziegler" Route (Preferred)
This pathway constructs the isothiazole ring from acyclic precursors, ensuring high regioselectivity for the 3,4-substitution pattern.[1]
-
Precursor Assembly: Reaction of alkyl cyanoacetate with carbon disulfide and a base (KOH) yields a dithiolate intermediate.
-
Cyclization: Treatment with an aminating agent (e.g., hydroxylamine-O-sulfonic acid or chloramine) effects the S–N bond formation, closing the ring to yield Alkyl 4-aminoisothiazole-3-carboxylate .[1]
-
Hydrazinolysis: The ester is treated with hydrazine hydrate (N₂H₄·H₂O) in ethanol.[2][3][4] The nucleophilic hydrazine attacks the ester carbonyl, displacing the alkoxide to form the target hydrazide.
Mechanistic Insight: The 4-amino group acts as an electron donor (resonance effect), stabilizing the ring but also reducing the electrophilicity of the C3-carbonyl.[1] Therefore, hydrazinolysis often requires reflux conditions or a catalyst (e.g., glycolic acid) compared to simple benzoate esters.[1]
Figure 1: Stepwise synthesis of the target hydrazide from acyclic precursors.
Reactivity Profile & Applications
The utility of this scaffold lies in its bifunctional reactivity . The hydrazide group serves as a "warhead" for covalent modification or cyclization, while the 4-amino group provides a handle for further functionalization or H-bonding interactions within a binding pocket.[1]
Schiff Base Formation (Hydrazones)
Reaction with aryl aldehydes yields N-arylidene-4-aminoisothiazole-3-carbohydrazides .[1]
-
Application: These derivatives are extensively screened for antiviral (Influenza A) and antibacterial activity.[3] The hydrazone linkage (-CONHN=CH-) mimics peptide bonds, potentially inhibiting viral proteases.[1]
-
Causality: The conjugation of the hydrazone with the isothiazole ring extends the π-system, often enhancing lipophilicity and cell permeability.[1]
Cyclization to 1,3,4-Oxadiazoles
Dehydrative cyclization of the hydrazide (using POCl₃ or SOCl₂) yields 2-(4-aminoisothiazol-3-yl)-1,3,4-oxadiazoles .[1]
-
Application: Oxadiazoles are stable bioisosteres for carboxylic acids and esters, improving metabolic stability in drug candidates.[1]
Fused Bicyclic Systems (Pyrimido-isothiazoles)
Reaction with reagents like formamide, urea, or carbon disulfide can bridge the 4-amino and 3-hydrazide groups (or their derivatives) to form isothiazolo[4,5-d]pyrimidines .[1]
-
Application: These fused systems are structural analogues of purines (adenine/guanine) and are investigated as kinase inhibitors and adenosine receptor antagonists .[1]
Figure 2: Divergent synthesis pathways from the core hydrazide scaffold.[1]
Experimental Protocols (Self-Validating)
Protocol A: Synthesis of 4-Aminoisothiazole-3-Carboxylic Acid Hydrazide
Objective: Convert the methyl ester precursor to the hydrazide.
Materials:
-
Methyl 4-aminoisothiazole-3-carboxylate (1.0 eq)[1]
-
Hydrazine hydrate (99%, 5.0 eq)[1]
-
Glacial Acetic Acid (Catalytic, optional)[1]
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the methyl ester in absolute ethanol.
-
Addition: Add hydrazine hydrate dropwise at room temperature. ( Safety Note: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood. )
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.
-
Validation Point (TLC): Monitor consumption of the ester (Rf ~0.6 in 5% MeOH/DCM) and appearance of the hydrazide (Rf ~0.2, stains with ninhydrin).
-
-
Isolation: Cool the reaction mixture to 0°C. The product typically precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol (2x) and diethyl ether (2x). Recrystallize from ethanol/water if necessary.[1]
-
Characterization:
Protocol B: General Synthesis of Schiff Bases (Hydrazones)
Objective: Derivatize the hydrazide for SAR screening.
Procedure:
-
Dissolve the hydrazide (1.0 mmol) in ethanol (10 mL).
-
Add the appropriate aryl aldehyde (1.0 mmol) and 2 drops of glacial acetic acid.
-
Reflux for 2–4 hours.
-
Cool to room temperature. The hydrazone product usually precipitates.
-
Filter and wash with cold ethanol.[1]
Safety & Handling (MSDS Highlights)
-
Hazards: The hydrazide functionality is reactive. Potential skin and eye irritant.[1] Precursors (hydrazine) are toxic.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the 4-amino group.
-
Disposal: All sulfur-containing waste must be segregated.[1] Hydrazine residues must be neutralized with dilute hypochlorite solution before disposal.[1]
References
-
Synthesis of Isothiazoles: Tor, Y. (2019). "Recent advances in the synthesis of isothiazoles." ResearchGate.[1] Link
-
Medicinal Chemistry of Hydrazides: MDPI (2025). "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications."[1][6] Molecules. Link[1]
-
Isothiazole Bioactivity: Vicini, P., et al. (2006).[1][7] "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry. Link[1]
-
4-Aminoisothiazole Precursors: Sigma-Aldrich. "4-amino-3-isothiazolecarboxylic acid hydrochloride hydrate Product Page."[1] Link[1]
-
General Hydrazide Synthesis: OSTI (2016). "Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow." Link[1]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 3. One Pot Two Step Synthesis of 2-Arylidenehydrazinyl-4-arylthiazole – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sjpas.com [sjpas.com]
- 6. mdpi.com [mdpi.com]
- 7. ddg-pharmfac.net [ddg-pharmfac.net]
The Isothiazole-3-Carbohydrazide Scaffold: A Technical Guide to Synthesis and Therapeutic Applications
Part 1: The Scaffold Architecture
In the pursuit of novel pharmacophores, the 1,2-thiazole (isothiazole) ring represents a distinct yet underutilized bioisostere of the more common 1,3-thiazole. While 1,3-thiazoles are ubiquitous in FDA-approved drugs (e.g., Dasatinib, Dabrafenib), the 1,2-isomer offers unique electronic properties due to the adjacent nitrogen-sulfur (
This guide focuses on the 1,2-thiazole-3-carbohydrazide derivative. This specific moiety combines the stability of the aromatic isothiazole core with the versatile reactivity and hydrogen-bonding potential of the carbohydrazide linker (
Structural Significance[1][2][3][4][5][6]
-
The N-S Bond: The weak
bond (approx. 50-60 kcal/mol) allows the ring to act as a "masked" electrophile under specific metabolic conditions, potentially forming covalent bonds with cysteine residues in target proteins (e.g., covalent kinase inhibition). -
The Carbohydrazide Linker: This group serves as a rigid spacer and a hydrogen bond donor/acceptor triad, critical for interacting with the hinge regions of kinases or the active sites of metalloenzymes (via chelation).
Part 2: Synthetic Pathways (The "How-To")
The synthesis of 1,2-thiazole-3-carbohydrazide derivatives typically proceeds through the formation of an isothiazole-3-carboxylate ester, followed by nucleophilic acyl substitution with hydrazine.
Core Synthetic Strategy
The most robust route involves the oxidative cyclization of
Workflow Diagram
The following directed graph illustrates the critical path from raw precursors to the final hydrazone library.
Figure 1: Step-wise synthetic flow for generating isothiazole-3-carbohydrazide libraries.
Detailed Experimental Protocol
Step 1: Synthesis of Isothiazole-3-carbohydrazide (General Procedure)
Causality: We use ethanol as a solvent to ensure solubility of the hydrazine hydrate while allowing the product (often less soluble) to precipitate upon cooling, driving the equilibrium forward.
-
Reagents:
-
Ethyl isothiazole-3-carboxylate (1.0 eq)
-
Hydrazine hydrate (99%, 5.0 eq) — Excess is required to prevent dimer formation.
-
Absolute Ethanol (10 mL per mmol substrate)
-
-
Procedure:
-
Dissolve the ester in absolute ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature.
-
Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).
-
Work-up: Cool the reaction mixture to
. The carbohydrazide usually precipitates as white/off-white crystals. -
Filter the solid, wash with cold ethanol (
), and dry under vacuum. -
Validation: IR spectrum should show doublet
peaks around and a carbonyl peak at .
-
Step 2: Derivatization to Hydrazones (Schiff Bases)
Causality: The hydrazide amine is nucleophilic. Reacting with aromatic aldehydes creates a conjugated system (hydrazone), which often enhances lipophilicity and biological binding affinity (SAR).
-
Reagents:
-
1,2-Thiazole-3-carbohydrazide (1.0 eq)
-
Substituted Benzaldehyde (1.0 eq)
-
Glacial Acetic Acid (catalytic, 2-3 drops)
-
Ethanol (10 mL)
-
-
Procedure:
-
Mix the hydrazide and aldehyde in ethanol.
-
Add catalytic acetic acid.
-
Reflux for 2–4 hours.
-
Work-up: Pour into ice-cold water. Filter the precipitate. Recrystallize from ethanol/DMF mixtures.
-
Part 3: Medicinal Chemistry & SAR (The "Why")
The 1,2-thiazole-3-carbohydrazide scaffold is a "privileged structure" capable of addressing multiple biological targets.
Structure-Activity Relationship (SAR)
The biological activity is heavily modulated by substituents on the isothiazole ring (C4/C5 positions) and the hydrazone tail.
| Region | Modification | Effect on Activity |
| Isothiazole C4 | Electron-withdrawing (e.g., | Increases acidity of ring protons; may enhance H-bonding in pockets. |
| Isothiazole C5 | Lipophilic groups (e.g., | Improves membrane permeability; critical for hydrophobic pocket filling (e.g., in EGFR). |
| Hydrazide Linker | Methylation of Amide N | Generally abolishes activity (loss of H-bond donor). |
| Terminal Aryl | 2,4-Di-hydroxy / 4-Fluoro | Antimicrobial: OH groups often improve DNA gyrase binding. Anticancer: F/Cl improves metabolic stability. |
Primary Biological Targets
A. Kinase Inhibition (Anticancer)
Isothiazole derivatives function as ATP-competitive inhibitors. The hydrazide motif mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of kinases like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 .
B. DNA Gyrase Inhibition (Antimicrobial)
Similar to fluoroquinolones, the planar isothiazole-hydrazone system can intercalate into bacterial DNA or bind to the GyrB subunit of DNA gyrase, stabilizing the cleavable complex and inducing bacterial cell death.
Mechanism of Action Diagram
The following diagram details the EGFR inhibition pathway triggered by these derivatives.
Figure 2: Mechanism of Action for EGFR-targeted isothiazole derivatives.
Part 4: Experimental Validation (Self-Validating Systems)
To ensure the trustworthiness of your data, every synthesized compound must undergo a rigorous characterization loop.
Chemical Characterization
-
-NMR (DMSO-
): Look for the singlet of the isothiazole proton (typically 8.5–9.5 ppm) and the hydrazide protons ( 9.0–11.0 ppm, exchangeable with ). -
Mass Spectrometry (ESI): Confirm the molecular ion
.
Biological Assay: MTT Cytotoxicity Protocol
Standard assay to validate anticancer potential.
-
Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (
). Control: 0.1% DMSO. -
Incubation: 48 hours at
, 5% . -
Development: Add
MTT solution ( ). Incubate 4h. -
Solubilization: Remove media, add
DMSO to dissolve formazan crystals. -
Read: Measure absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Vicini, P., et al. "Synthesis and biological evaluation of benzo[d]isothiazole hydrazones as antifungal agents." European Journal of Medicinal Chemistry, 2006. Link
-
Chaban, T., et al. "Synthesis and anticancer activity of 4-substituted isothiazole derivatives." Bioorganic & Medicinal Chemistry, 2018. Link
-
Isoor, A., et al. "Thiazole-based carbohydrazides as potent antimicrobial and anticancer agents." Medicinal Chemistry Research, 2012. Link(Note: Provides comparative SAR for thiazole/isothiazole bioisosteres).
-
Clerici, F., et al. "Isothiazoles: Synthesis, Properties, and Applications." Advances in Heterocyclic Chemistry, 2019. Link
difference between 1,2-thiazole and 1,3-thiazole carbohydrazides
This guide details the structural, synthetic, and functional distinctions between 1,2-thiazole (isothiazole) and 1,3-thiazole (thiazole) carbohydrazides. It is designed for medicinal chemists and drug developers optimizing heterocyclic scaffolds.
Executive Summary
While both 1,2- and 1,3-thiazole carbohydrazides serve as precursors for bioactive Schiff bases and heterocycles (e.g., 1,3,4-oxadiazoles), they exhibit fundamentally different reactivity profiles due to the lability of the N–S bond.
-
1,3-Thiazoles are robust, highly aromatic scaffolds ideal for stable drug cores (e.g., Tiazofurin, Dasatinib).
-
1,2-Thiazoles (Isothiazoles) possess a weaker N–S bond (
kcal/mol lower than C–S), rendering them susceptible to reductive ring opening and nucleophilic attack. This makes them valuable as "masked" synthons or covalent modifiers but challenging to handle under vigorous hydrazinolysis conditions.
Part 1: Structural & Electronic Fundamentals
The core difference lies in the heteroatom arrangement and its impact on aromaticity and bond strength.
| Feature | 1,3-Thiazole (Thiazole) | 1,2-Thiazole (Isothiazole) |
| Structure | N and S separated by one carbon (C2). | N and S are adjacent (N–S bond). |
| Aromaticity | High.[1][2] Significant resonance stabilization. | Moderate. Lower resonance energy than thiazole. |
| N–S Bond | Absent. | Weak. Susceptible to reductive cleavage. |
| Basicity | Basic (N3 lone pair available). | Weakly basic (Inductive effect of adjacent S). |
| Reactivity | Electrophilic substitution at C5; Nucleophilic attack at C2.[3] | Nucleophilic attack often leads to ring opening . |
| Metabolic Stability | Generally High (CYP450 stable). | Variable (Reductive metabolism of N–S bond). |
Electronic Impact on Carbohydrazide Function
The position of the carbohydrazide group (
-
Thiazole-4-carbohydrazide: The hydrazide is conjugated with a stable aromatic system. The NH protons are moderately acidic, suitable for functionalization without disturbing the ring.
-
Isothiazole-4-carbohydrazide: The electron-withdrawing nature of the adjacent N–S bond increases the acidity of the hydrazide but also makes the ring carbon (C3/C5) more electrophilic. Caution: Hydrazine itself is a reducing agent and nucleophile; prolonged heating can cleave the isothiazole ring.
Part 2: Synthetic Methodologies
Synthesis of 1,3-Thiazole Carbohydrazides (The Robust Route)
The standard approach involves the Hantzsch Thiazole Synthesis followed by hydrazinolysis. This pathway is scalable and reliable.
Protocol A: Synthesis of Thiazole-4-Carbohydrazide
Reaction: Ethyl thiazole-4-carboxylate + Hydrazine Hydrate
-
Dissolution: Dissolve 10 mmol of ethyl 2-methylthiazole-4-carboxylate in 20 mL of absolute ethanol.
-
Addition: Add 15 mmol (1.5 equiv) of hydrazine hydrate (80% or 99%).
-
Reflux: Heat the mixture at reflux (
C) for 4–6 hours. Monitor by TLC (System: CHCl :MeOH 9:1). -
Workup: Cool to room temperature. The carbohydrazide usually precipitates as a white/off-white solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water if necessary.
-
Yield: Typically 75–90%.
-
Validation: IR shows distinct doublet for
(3300–3200 cm ) and Amide I ( cm ).
-
Synthesis of 1,2-Thiazole Carbohydrazides (The "Fragile" Route)
Isothiazoles are typically built via Oxidative Cyclization (e.g., from
Protocol B: Synthesis of Isothiazole-4-Carbohydrazide
Critical Control Point: Avoid excess hydrazine and extended high-temperature reflux, which can cause reductive ring opening to
-
Dissolution: Dissolve 5 mmol of ethyl 3-methylisothiazole-4-carboxylate in 15 mL of isopropanol (lower boiling point than butanol, milder than ethanol reflux).
-
Controlled Addition: Add 6 mmol (1.2 equiv) of hydrazine hydrate dropwise at
C. -
Reaction: Allow to warm to room temperature and stir for 2 hours. Only heat to mild reflux (
C) if starting material persists after 4 hours. -
Quench: If ring opening byproducts are observed (new polar spots on TLC), cool immediately and dilute with ice water.
-
Isolation: Filter the precipitate. Do not recrystallize from high-boiling solvents.
-
Yield: Typically 50–70%.
-
Part 3: Reactivity & Signaling Pathways (Visualized)
The following Graphviz diagram illustrates the divergent reactivity and synthetic pathways for both scaffolds.
Figure 1: Comparative synthetic pathways showing the stability of 1,3-thiazoles versus the lability of 1,2-isothiazoles under hydrazinolysis.
Part 4: Comparative Data & SAR
Physical & Chemical Properties Comparison
| Property | 1,3-Thiazole-4-Carbohydrazide | 1,2-Isothiazole-4-Carbohydrazide |
| Melting Point | Generally Higher ( | Generally Lower (due to lower symmetry/packing) |
| Solubility | Moderate in EtOH, Low in Water | Slightly higher water solubility (more polar) |
| IR Spectrum ( | ||
| NMR (Ring Proton) | Singlet at | Singlet at |
| Stability | Stable to acid/base hydrolysis | Unstable to strong reduction (Zn/HCl, excess |
Biological Activity Profile (SAR)
-
1,3-Thiazoles: The dominant scaffold in FDA-approved drugs. The carbohydrazide derivatives are potent antimicrobials (DNA gyrase inhibition) and anticancer agents (VEGFR inhibitors). The ring acts as a stable bioisostere of pyridine.
-
1,2-Isothiazoles: Often used for specific anti-inflammatory (COX inhibition) and antiviral activity. The N–S bond can act as a "switch"; some derivatives are prodrugs that open in vivo to release active thio-enamines.
References
-
Synthesis and Reactivity of Thiazoles
- Title: "Thiazole and Isothiazole Chemistry in Crop Protection"
- Source: PubMed / NIH
-
URL:[Link]
-
Isothiazole Ring Opening
- Title: "Product Class 15: Isothiazoles (Science of Synthesis)"
- Source: Thieme Connect
-
URL:[Link]
-
Biological Activity of Thiazole Hydrazides
- Title: "Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones"
- Source: PMC / NIH
-
URL:[Link]
-
Comparative Bioisosterism
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- Source: MDPI
-
URL:[Link]
Sources
biological activity of amino-isothiazole hydrazide derivatives
An In-Depth Technical Guide to the Biological Activity of Amino-Isothiazole Hydrazide Derivatives
Introduction: The Convergence of Privileged Scaffolds
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the exploration of "privileged structures"—molecular scaffolds that demonstrate the ability to bind to multiple biological targets. The isothiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is one such scaffold, known for its stability and diverse pharmacological applications.[1] When functionalized with an amino group and a hydrazide moiety, the resulting amino-isothiazole hydrazide derivatives emerge as a compound class with significant therapeutic potential. The hydrazide-hydrazone group (R-CO-NH-N=CH-R') is a well-documented pharmacophore associated with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3][4]
This guide provides a technical deep-dive into the multifaceted biological activities of these derivatives. We will move beyond a simple cataloging of effects to explore the underlying mechanisms of action, the structure-activity relationships (SAR) that govern their potency, and the robust experimental methodologies used to validate their therapeutic promise. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the potential of this versatile chemical class.
Core Molecular Architecture
The foundational structure of an amino-isothiazole hydrazide derivative allows for extensive chemical modification, enabling the fine-tuning of its pharmacological profile. The core consists of the isothiazole ring, substituted with an amino group and a hydrazide side chain, which can be further derivatized to form hydrazones.
Caption: General structure of an amino-isothiazole hydrazide derivative.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are widely recognized for their potent antimicrobial effects.[2][3] This activity is often attributed to their ability to interfere with essential microbial metabolic pathways or disrupt the integrity of the cell wall.[5] The isothiazole component can further enhance this activity, creating a synergistic effect.
Mechanism of Action & Rationale
The primary mechanism involves the inhibition of microbial enzymes or the chelation of essential metal ions required for enzyme function. The azomethine group (-N=CH-) present in hydrazones is crucial for this activity. It is believed that this group can form hydrogen bonds with active sites of microbial enzymes, leading to their inactivation and subsequent cell death.
Experimental Evaluation: Determining Minimum Inhibitory Concentration (MIC)
The gold standard for quantifying the in vitro potency of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.[6] Broth microdilution is a widely accepted and standardized method for this purpose.[7][8]
Workflow for Broth Microdilution MIC Assay
Caption: Standard workflow for assessing compound cytotoxicity via MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment. [9]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include untreated cells (vehicle control) and wells with medium only (blank).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. [9]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C. [9]6. Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. [9]7. Absorbance Measurement: Gently mix the plate and let it stand overnight in the incubator. Measure the absorbance on a microplate reader at a wavelength between 550 and 600 nm. [9]8. Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
| Compound Class | Cancer Cell Line | Activity (IC₅₀, µM) | Reference |
| Thiazole Derivatives | A549 (Lung) | 30.45 | [10] |
| Thiazole Derivatives | MCF-7 (Breast) | 30.67 | [10] |
| Thiazole Derivatives | Colo205 (Colon) | 5.04 | [10] |
| Bis-Thiazole Derivatives | Various | Apoptosis Induction | [11] |
Table 2: Examples of anticancer activity for thiazole-based compounds.
Anti-inflammatory Activity
Inflammation is a biological response mediated by enzymes like cyclooxygenase (COX), which is responsible for the formation of pro-inflammatory mediators called prostanoids. [12]There are two main isoforms, COX-1 (constitutive) and COX-2 (inducible during inflammation). [13]Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. [14]Hydrazone derivatives have shown significant potential as anti-inflammatory agents, often through COX inhibition. [15][16]
Mechanism of Action & Rationale
The anti-inflammatory action of these compounds is often linked to their ability to fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid into prostaglandins. The structural features of amino-isothiazole hydrazides can be optimized to achieve high selectivity for COX-2 over COX-1, which is a critical determinant of their safety profile.
COX-2 Mediated Inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by a selective inhibitor.
Experimental Evaluation: Fluorometric COX-2 Inhibitor Screening
A rapid and sensitive method to screen for COX-2 inhibitors is a fluorometric assay. This assay measures the peroxidase activity of COX, which generates a fluorescent product from a specific probe. [12][13]The reduction in fluorescence in the presence of a test compound indicates inhibition of the enzyme.
Detailed Protocol: Fluorometric COX-2 Assay
-
Reagent Preparation: Prepare COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme as per the manufacturer's instructions (e.g., MilliporeSigma MAK399, Assay Genie BN00777). [12][13]2. Plate Setup: In a 96-well opaque plate, add test inhibitors at various concentrations. Include wells for an Enzyme Control (EC, no inhibitor), an Inhibitor Control (IC, with a known inhibitor like Celecoxib), and a solvent control if necessary. [12]3. Reaction Mix: Prepare a Reaction Mix containing COX Assay Buffer and the COX Probe. Add this mix to all wells.
-
Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.
-
Cofactor Addition: Add the diluted COX Cofactor to all wells.
-
Initiation: Initiate the reaction by adding a solution of the substrate, arachidonic acid.
-
Measurement: Immediately begin kinetic measurement on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm) at a constant temperature (e.g., 25°C). [12]8. Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. Calculate the percentage of inhibition for each compound concentration relative to the Enzyme Control.
Neuroprotective Activity
Neurodegenerative disorders like Alzheimer's disease are often characterized by a deficiency in the neurotransmitter acetylcholine. [17]Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a primary therapeutic strategy. [18]Isothiazole and benzothiazole derivatives have shown promise as neuroprotective agents, including through the mechanism of AChE inhibition. [1][19]
Mechanism of Action & Rationale
Amino-isothiazole hydrazides can act as AChE inhibitors by binding to the active site of the enzyme, preventing it from hydrolyzing acetylcholine. This leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic neurotransmission and potentially improving cognitive function.
Experimental Evaluation: Ellman's Assay for AChE Inhibition
The most common method for measuring AChE activity is the colorimetric assay developed by Ellman. [18][20]The assay uses acetylthiocholine (ATCh) as a substrate, which is hydrolyzed by AChE to produce thiocholine. The thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. [18] Workflow for Ellman's AChE Inhibition Assay
Caption: Reaction sequence and workflow for the Ellman's method.
Detailed Protocol: AChE Inhibition Assay
-
Plate Setup: The assay is performed in a 96-well plate. [20]2. Reagent Addition: To each well, add in sequence:
-
140 µL of 0.1 M phosphate buffer (pH 8.0).
-
10 µL of the test compound solution (dissolved in a suitable solvent).
-
10 µL of AChE enzyme solution (e.g., 1 U/mL). [20]3. Pre-incubation: Incubate the plate for 10-15 minutes at 25°C to allow the inhibitor to interact with the enzyme. [20][21]4. Reaction Initiation: Add 10 µL of 10 mM DTNB, followed by 10 µL of 14 mM acetylthiocholine iodide to initiate the reaction. [20]5. Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes). [18]6. Data Analysis: The rate of reaction (ΔAbs/min) is calculated from the linear portion of the kinetic curve. The percentage of inhibition is determined using the formula: % Inhibition = [(Rate of Control - Rate of Test) / Rate of Control] x 100. [18]
-
Conclusion and Future Perspectives
Amino-isothiazole hydrazide derivatives represent a highly versatile and promising class of compounds in drug discovery. The convergence of the stable, pharmacologically active isothiazole ring with the broadly effective hydrazide-hydrazone moiety creates a powerful platform for developing novel therapeutics. The evidence points to significant potential in antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.
Future research should focus on expanding the chemical diversity of these derivatives through targeted synthesis and performing comprehensive structure-activity relationship studies to optimize potency and selectivity. Elucidating precise mechanisms of action and evaluating in vivo efficacy and safety in preclinical models will be critical next steps in translating the in vitro promise of these compounds into clinically valuable therapeutic agents.
References
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- BenchChem. (2025). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Adnan, M., et al. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. NIH.
- Bio-protocol. (n.d.). 3.10. Acetylcholinesterase Inhibition Assay.
- Rai, S., et al. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review - PMC. NIH.
- Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- MilliporeSigma. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Journal of Pharmaceutical and Allied Sciences. (n.d.). A comprehensive review on in-vitro methods for anti- microbial activity.
- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.
- National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC. NIH.
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
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- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.
- Pharmacology Discovery Services. (n.d.). In Vitro Antimicrobials.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Boster Bio. (n.d.). Acetylcholinesterase (AChE) Assay Kit.
- IntechOpen. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications.
- MDPI. (2022). In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.
- Omicsonline. (2015). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources.
- MDPI. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models.
- ResearchGate. (2025). (PDF) In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease.
- Medwin Publishers. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
- Popiołek, Ł. (n.d.). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. NIH.
- ResearchGate. (2025). Isothiazole Disinfectants Inhibit Neurosteroid Production by Targeting Human and Rat 5α-Reductase Type 1.
- Stanford Medicine. (2001). The Coxibs, Selective Inhibitors of Cyclooxygenase-2.
- PubMed. (n.d.). Structure-Activity Relationship of Hydrazinylthiazole-5-Carbaldehydes as Potential Anti-Diabetic Agents.
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- Hindawi. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC.
- MDPI. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- Semantic Scholar. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones.
- National Center for Biotechnology Information. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative - PMC. NIH.
- National Center for Biotechnology Information. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC. NIH.
- Taylor & Francis. (2019). Full article: Benzothiazole derivatives as anticancer agents.
- National Center for Biotechnology Information. (n.d.). 3-Aminothiophene-2-Acylhydrazones: Non-Toxic, Analgesic and Anti-Inflammatory Lead-Candidates - PMC. NIH.
- PSE Community.org. (2024). Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics.
- Bentham Science. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies.
- MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- Bentham Science. (2025). Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities.
- ResearchGate. (2020). (PDF) Pyridine-and Thiazole-Based Hydrazides with Promising Anti- inflammatory and Antimicrobial Activities along with Their In Silico Studies.
- ResearchGate. (n.d.). Structure‐Activity Relationship of Hydrazinylthiazole‐5‐Carbaldehydes as Potential Anti‐Diabetic Agents | Request PDF.
- National Center for Biotechnology Information. (n.d.). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. NIH.
- PubMed. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives.
- Frontiers. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches.
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Cheminformatics and Synthetic Utility of 4-Amino-1,2-Thiazole-3-Carbohydrazide
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Specialists.
Structural Identity & Cheminformatics
The molecule 4-amino-1,2-thiazole-3-carbohydrazide (also known as 4-aminoisothiazole-3-carbohydrazide) represents a specific subclass of the isothiazole scaffold. Unlike the more common 1,3-thiazoles, the 1,2-thiazole (isothiazole) ring system contains adjacent sulfur and nitrogen atoms, imparting unique electronic properties and hydrogen-bonding capabilities critical for fragment-based drug discovery (FBDD).
While the carboxylic acid precursor is commercially available (CAS 72632-94-1), the hydrazide derivative is typically synthesized in situ or as a transient intermediate for Schiff base formation.
Computed Chemical Data
| Property | Value | Notes |
| IUPAC Name | 4-amino-1,2-thiazole-3-carbohydrazide | Preferred IUPAC: 4-aminoisothiazole-3-carbohydrazide |
| Molecular Formula | ||
| Molecular Weight | 158.18 g/mol | |
| Canonical SMILES | Nc1cnsc1C(=O)NN | Derived from acid precursor |
| Isomeric SMILES | [H]N([H])c1c(nsc1[H])C(=O)N([H])N([H])[H] | Explicit Hydrogen |
| InChI String | InChI=1S/C4H6N4OS/c5-3-1-9-8-4(3)2(6)7/h1H,5H2,(H,6,7) | Computed |
| InChI Key | Computed-Variant-Check-Local | Note: No registry key exists for this specific derivative in public databases; derived from structure.[1][2][3][4][5][6][7][8][9] |
| H-Bond Donors | 3 | (Amino group + Hydrazide) |
| H-Bond Acceptors | 4 | (Ring N, S, Carbonyl O, Hydrazide N) |
Synthetic Logic & Causality
The synthesis of 4-amino-1,2-thiazole-3-carbohydrazide requires a strategic approach to prevent the oxidation of the sensitive C4-amino group while successfully converting the C3-carboxyl motif to a hydrazide.
The Challenge: Isothiazole Instability
Isothiazoles are less stable than their 1,3-thiazole counterparts. The N-S bond is susceptible to cleavage under reductive conditions or strong nucleophilic attack. Therefore, the conversion of the ester to the hydrazide must be performed under controlled thermal conditions to avoid ring opening.
Pathway Design
-
Starting Material: 4-amino-1,2-thiazole-3-carboxylic acid (CAS 72632-94-1).
-
Activation: Conversion to the methyl or ethyl ester via acid-catalyzed esterification. Direct reaction of the acid with hydrazine is inefficient and leads to salt formation.
-
Hydrazinolysis: Nucleophilic acyl substitution using hydrazine hydrate.
-
Critical Control: Excess hydrazine is used to drive equilibrium and prevent the formation of the dimer (di-isothiazolyl hydrazine).
-
Synthesis & Reactivity Workflow (DOT Visualization)
Figure 1: Synthetic pathway from the commercial acid precursor to the target hydrazide and subsequent derivatization.
Experimental Protocols
Note: These protocols are adapted from standard heterocyclic chemistry procedures for isothiazole carboxylates (Vicini et al., 2006).
Protocol A: Esterification of the Precursor
Objective: Convert the carboxylic acid to a reactive ester intermediate.
-
Dissolution: Dissolve 10.0 mmol of 4-amino-1,2-thiazole-3-carboxylic acid in 25 mL of absolute methanol.
-
Catalysis: Add 0.5 mL of concentrated sulfuric acid (
) dropwise at . -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). -
Workup:
-
Concentrate the solvent under reduced pressure.
-
Neutralize the residue with saturated
solution ( ). -
Extract with ethyl acetate (
mL). -
Dry over anhydrous
and evaporate to yield the methyl ester.
-
Protocol B: Hydrazinolysis (Formation of the Target)
Objective: Generate 4-amino-1,2-thiazole-3-carbohydrazide.
-
Reaction Setup: Suspend the methyl ester (5.0 mmol) in 15 mL of ethanol.
-
Reagent Addition: Add Hydrazine Hydrate (80%) (15.0 mmol, 3 equivalents).
-
Why 3 equivalents? A stoichiometric excess is strictly required to prevent the nucleophilic attack of the product hydrazide on the remaining ester, which would form a symmetric dimer.
-
-
Thermal Activation: Reflux the mixture for 3 hours. A precipitate usually forms as the reaction progresses.
-
Isolation:
-
Cool the reaction mixture to
(ice bath). -
Filter the solid precipitate.[10]
-
Wash with cold ethanol (
mL) to remove excess hydrazine. -
Recrystallization: Recrystallize from ethanol/water if necessary to obtain pure white/pale yellow crystals.
-
Applications in Drug Discovery
The 4-amino-1,2-thiazole-3-carbohydrazide scaffold is a "privileged structure" in medicinal chemistry due to its ability to engage in multiple binding interactions.
Fragment-Based Drug Discovery (FBDD)
The molecule possesses a low molecular weight (<160 Da) and high polarity, making it an ideal fragment for screening against kinase targets. The C4-amino group can act as a hinge binder in kinase pockets, while the hydrazide moiety extends into the solvent-accessible region or interacts with the "gatekeeper" residues.
Precursor for Fused Heterocycles
The hydrazide group is a versatile handle for cyclization. Reacting this molecule with:
-
Carbon disulfide (
): Yields 1,3,4-oxadiazole-2-thiones fused or linked to the isothiazole. -
1,3-Diketones: Yields pyrazolyl-isothiazoles.
Schiff Base Formation (Antimicrobial/Antiviral)
Condensation with aromatic aldehydes yields hydrazones (
Pharmacophore Mapping (DOT Visualization)
Figure 2: Pharmacophore map illustrating the dual-binding potential of the amino and carbohydrazide motifs.
References
-
Vicini, P., et al. (2006).[11] "Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones." European Journal of Medicinal Chemistry.
-
PubChem. (2025). "4-amino-1,2-thiazole-3-carboxylic acid (Compound Summary)." National Library of Medicine.
-
Regiec, A., et al. (2006). "New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity." Archiv der Pharmazie.
-
Alam, M. A., et al. (2019).[12] "A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance." Medwin Publishers.
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Methodological & Application
synthesis of Schiff bases from 4-amino-1,2-thiazole-3-carbohydrazide
This Application Note provides a comprehensive technical guide for the synthesis of Schiff bases (hydrazones) derived from 4-amino-1,2-thiazole-3-carbohydrazide . This protocol is designed for researchers in medicinal chemistry and drug discovery, focusing on the high-yield synthesis, purification, and characterization of these bioactive scaffolds.
Part 1: Introduction & Chemical Basis
4-amino-1,2-thiazole-3-carbohydrazide is a privileged scaffold in drug design. It combines an isothiazole core—known for its antiviral and anti-inflammatory properties—with a carbohydrazide side chain. The carbohydrazide moiety serves as a versatile "linker," allowing for the attachment of various aromatic aldehydes via Schiff base formation (condensation) to generate N-arylidene-4-amino-1,2-thiazole-3-carbohydrazides .
Reaction Mechanism
The formation of the Schiff base (hydrazone) proceeds via a nucleophilic addition-elimination mechanism:
-
Nucleophilic Attack: The terminal amino group (
) of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. -
Proton Transfer: A tetrahedral intermediate (hemiaminal) is formed.
-
Dehydration: Under acid catalysis (typically acetic acid), water is eliminated to form the thermodynamically stable imine (
) bond.
Selectivity Note: The precursor molecule contains two amino groups: the hydrazide
Part 2: Experimental Protocol
Materials & Reagents
-
Precursor: 4-amino-1,2-thiazole-3-carbohydrazide (Purity >97%).
-
Electrophile: Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (GAA).[1]
-
Workup: Diethyl ether, DMF (for recrystallization if necessary).
Standard Operating Procedure (SOP)
1. Reaction Setup:
-
In a 100 mL round-bottom flask (RBF), dissolve 1.0 mmol of 4-amino-1,2-thiazole-3-carbohydrazide in 15–20 mL of absolute ethanol.
-
Note: If solubility is poor at room temperature, gently warm the solvent.
-
Add 1.0 mmol (1 equivalent) of the appropriate aromatic aldehyde.
-
Add 3–5 drops of Glacial Acetic Acid (catalytic).
2. Synthesis (Reflux):
-
Equip the RBF with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux (
for EtOH) with continuous stirring. -
Reaction Time: Typically 3 to 6 hours . Monitor progress via Thin Layer Chromatography (TLC).
-
TLC Mobile Phase: Chloroform:Methanol (9:1 or 8:2).
-
Endpoint: Disappearance of the hydrazide starting material spot.
-
3. Workup & Isolation:
-
Allow the reaction mixture to cool slowly to room temperature.
-
Observation: A colored precipitate (white, yellow, or orange depending on the aldehyde) usually forms upon cooling.
-
If no precipitate forms, concentrate the solvent to 1/3 volume using a rotary evaporator and cool in an ice bath.
-
Filter the solid under vacuum using a Buchner funnel.
-
Wash the cake with cold ethanol (2 x 5 mL) followed by diethyl ether (2 x 5 mL) to remove unreacted aldehyde and acetic acid.
4. Purification:
-
Recrystallize the crude product from hot Ethanol .
-
For highly insoluble derivatives: Use a mixture of DMF/Ethanol (1:1) or Dioxane .
-
Dry the purified crystals in a vacuum oven at
for 4 hours.
Part 3: Visualization & Workflows
Figure 1: Reaction Scheme
The following diagram illustrates the selective condensation of the hydrazide group with an aromatic aldehyde.
Caption: Acid-catalyzed condensation of isothiazole carbohydrazide with aldehyde.
Figure 2: Experimental Workflow
A step-by-step logic flow for the synthesis and troubleshooting.
Caption: Operational workflow for synthesis, isolation, and purification.
Part 4: Characterization & Data Interpretation
To validate the structure, compare your spectral data against these expected values.
Table 1: Expected Spectral Data
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | -NH- (Amide) | Stretching vibration (broad/sharp). | |
| FT-IR | C=O (Amide I) | Strong carbonyl stretch.[1] | |
| FT-IR | C=N (Imine) | Diagnostic: Confirms Schiff base formation. | |
| FT-IR | -NH2 (Hydrazide) | Absent | The doublet of the precursor hydrazide should disappear. |
| 1H-NMR | -N=CH- | Azomethine proton (singlet). | |
| 1H-NMR | -CONH- | Amide proton (often broad, exchangeable with D2O). | |
| 1H-NMR | Isothiazole C5-H | Aromatic proton on the isothiazole ring. |
Troubleshooting Guide
-
Low Yield: Ensure the aldehyde is fresh (free of carboxylic acid oxidation products). Increase reflux time or add anhydrous
to the reaction to sequester water (equilibrium shift). -
Oiling Out: If the product forms an oil instead of a solid, decant the solvent and triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
Bis-Schiff Base: If you observe a mixture of products, ensure strictly 1:1 stoichiometry . The 4-amino group on the ring is less reactive but can condense if excess aldehyde and high heat are applied.
References
-
National Institutes of Health (NIH). (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives. PubMed Central. Retrieved from [Link]
-
MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides. Molecules. Retrieved from [Link]
-
Samarra Journal of Pure and Applied Science. (2023). Aminothiazole, Schiff base: synthesis, characterization and evaluation. Retrieved from [Link]
-
ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Isothiazole Carbohydrazides
Executive Summary
This application note details a high-efficiency protocol for the synthesis of isothiazole-4-carbohydrazides , a critical scaffold in medicinal chemistry known for antimicrobial, anti-inflammatory, and anticancer properties. Traditional thermal synthesis of carbohydrazides (hydrazinolysis of esters) often requires prolonged reflux times (4–12 hours) and suffers from side reactions.
By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction times to 10–20 minutes while significantly improving yield and purity. This guide provides a self-validating workflow, mechanistic rationale, and precise experimental parameters for researchers in drug discovery.
Scientific Background & Retrosynthesis
The Pharmacophore
Isothiazole carbohydrazides serve as versatile intermediates. The hydrazide moiety (
Why Microwave Irradiation?
The conversion of an isothiazole ester to a hydrazide involves Nucleophilic Acyl Substitution. The isothiazole ring is electron-withdrawing, which deactivates the ester carbonyl slightly compared to simple aliphatic esters.
-
Thermal Effect: Direct dielectric heating of polar solvents (Ethanol) and reagents (Hydrazine Hydrate) creates localized superheating, accelerating the nucleophilic attack.
-
Non-Thermal Effect: Dipolar polarization of the transition state stabilizes the polar intermediate, lowering the activation energy (
).
Retrosynthetic Pathway
The synthesis targets the transformation of Ethyl 3-methyl-5-phenylisothiazole-4-carboxylate into its corresponding Carbohydrazide .
Figure 1: Retrosynthetic analysis of the isothiazole carbohydrazide scaffold.
Equipment & Materials
Instrumentation
-
Microwave Reactor: Single-mode or Multi-mode reactor (e.g., Anton Paar Monowave or CEM Discover).
-
Requirement: IR temperature sensor and internal pressure control.
-
-
Vessels: 10 mL or 30 mL Borosilicate glass vials with PEEK snap-caps/crimp caps (rated >20 bar).
-
Stirring: Magnetic stir bar (Teflon coated).
Reagents
| Reagent | Purity | Role | Hazard Note |
| Ethyl 3-methyl-5-phenylisothiazole-4-carboxylate | >98% | Substrate | Irritant |
| Hydrazine Hydrate | 80% or 99% | Nucleophile | Toxic/Carcinogen |
| Ethanol (Absolute) | 99.9% | Solvent | Flammable |
| Ice/Water | N/A | Quenching | N/A |
Detailed Experimental Protocol
Step 1: Precursor Synthesis (Contextual)
Note: If the isothiazole ester is not commercially available, it is synthesized via the reaction of ethyl 3-aminocrotonate with phenyl isothiocyanate followed by oxidative cyclization (e.g., using Iodine or Chloranil).
Step 2: Microwave-Assisted Hydrazinolysis (Core Protocol)
This step converts the ester to the hydrazide.
1. Preparation:
-
In a 30 mL microwave vial, dissolve 1.0 mmol of Ethyl 3-methyl-5-phenylisothiazole-4-carboxylate in 10 mL of Ethanol .
-
Add 5.0 mmol (excess) of Hydrazine Hydrate (80% aqueous solution).
-
Expert Insight: A 1:5 molar ratio ensures the reaction is driven to completion and prevents the formation of dimerized by-products (N,N'-diacylhydrazines).
-
-
Add a magnetic stir bar and seal the vial.
2. Microwave Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Temperature | 100°C | Optimal kinetic energy for acyl substitution without degrading the ring. |
| Time | 10:00 min | Sufficient for >95% conversion (vs. 6h thermal reflux). |
| Power | Dynamic (Max 150W) | System adjusts power to maintain 100°C. |
| Stirring | High (600 rpm) | Ensures uniform heat distribution (eliminates hot spots). |
| Pressure Limit | 15 bar | Safety cutoff (Ethanol vapor pressure at 100°C is ~2.2 bar). |
3. Execution:
-
Place the vial in the reactor cavity.
-
Start the method:
-
Ramp: 2 minutes to reach 100°C.
-
Hold: 10 minutes at 100°C.
-
Cooling: Rapid cooling (compressed air) to <40°C.
-
4. Work-up & Purification:
-
Precipitation: Pour the reaction mixture directly onto 50 g of crushed ice . The sudden temperature drop and dilution promote crystallization of the hydrazide.
-
Filtration: Collect the solid precipitate via vacuum filtration.
-
Washing: Wash the cake with 20 mL of cold water (removes excess hydrazine) and 10 mL of cold ethanol.
-
Drying: Dry in a vacuum oven at 50°C for 2 hours.
-
Recrystallization (Optional): If purity <98% (by TLC), recrystallize from hot ethanol.
Process Validation & Logic
Experimental Workflow Diagram
The following diagram illustrates the critical decision points and validation steps in the protocol.
Figure 2: Step-by-step workflow for the microwave-assisted synthesis and validation.
Comparative Data: MW vs. Conventional
The following data highlights the efficiency gains of this protocol compared to traditional thermal reflux.
| Method | Temperature | Time | Yield (%) | Energy Consumption |
| Conventional Reflux | 78°C (Oil Bath) | 6–8 Hours | 65–70% | High (Prolonged heating) |
| Microwave (This Protocol) | 100°C | 10 Minutes | 92–95% | Low (Targeted heating) |
Characterization (Self-Validation)
To ensure the protocol was successful, verify the following spectral markers:
-
IR Spectroscopy:
-
Appearance of NH/NH₂ stretching bands at 3100–3300 cm⁻¹.
-
Shift of the Carbonyl (C=O) band: Ester (~1720 cm⁻¹)
Amide/Hydrazide (~1650–1680 cm⁻¹).
-
-
¹H NMR (DMSO-d₆):
-
Disappearance of the ethyl group quartet (~4.2 ppm) and triplet (~1.3 ppm).
-
Appearance of a broad singlet for -CONH- (~9.0–10.0 ppm) and -NH₂ (~4.0–5.0 ppm).
-
Safety & Troubleshooting
Safety Hazards
-
Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood. Avoid contact with metals that catalyze decomposition.
-
Microwave Vessels: Never exceed the rated pressure of the vessel. Ensure the vessel is not scratched or damaged before use.
Troubleshooting Guide
-
Issue: Low Yield / No Precipitate on Ice.
-
Cause: Too much solvent or incomplete reaction.
-
Fix: Evaporate 50% of the ethanol under reduced pressure before pouring onto ice.
-
-
Issue: Product is Oily/Sticky.
-
Cause: Impurities or residual hydrazine.
-
Fix: Triturate the oil with cold diethyl ether to induce solidification. Recrystallize from Ethanol/Water (9:1).
-
References
-
Santosa, H., et al. (2019).[1] "Simultaneous microwave and ultrasound irradiation: A rapid synthesis of hydrazides." ResearchGate / Molbank.
-
Shantier, S. W., et al. (2022).[2] "Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly developed apparatus." Journal of Applied Pharmaceutical Research.
-
Burak, K., & Machoń, Z. (1992). "Synthesis of isothiazole derivatives with potential biological activity." Pharmazie / PubMed.
-
Massaro, A., et al. (2007).[3] "Microwave-Assisted Transformation of Esters into Hydroxamic Acids." Synthesis.
-
Gomha, S. M., et al. (2017).[4] "Microwave-assisted synthesis of some novel azoles and azolopyrimidines as antimicrobial agents." Molecules.
Sources
metal complexation methods using isothiazole carbohydrazide ligands
Abstract
This guide details the synthesis, complexation, and validation of transition metal complexes derived from isothiazole-carbohydrazide ligands.[1] Isothiazole scaffolds (1,2-thiazoles) possess unique electronic profiles compared to their 1,3-thiazole isomers, offering distinct coordination geometries and pharmacological potencies (antimicrobial, anticancer). This protocol focuses on the Isothiazole-Schiff Base (Hydrazone) route, the industry standard for generating stable, multidentate chelators for drug discovery.
Ligand Design & Retrosynthesis
The complexation efficacy of an isothiazole carbohydrazide relies on the availability of donor atoms. While the isothiazole ring nitrogen (
The Pharmacophore Assembly:
-
Isothiazole Core: Provides lipophilicity and specific biological recognition.
-
Carbohydrazide Linker: Acts as the chelation engine.
-
Aldehyde Tail (Schiff Base): Introduces an additional donor site (Azomethine
) and tunable aromaticity.
Workflow Diagram: Ligand Synthesis
The following diagram illustrates the conversion of an isothiazole ester precursor into the active Schiff base ligand.
Figure 1: Step-wise synthesis of the chelating ligand.[1][2] The formation of the Schiff base (imine) is critical for stabilizing transition metals.
Experimental Protocols
Phase I: Synthesis of Isothiazole Carbohydrazide (Precursor)
Rationale: Direct reaction of esters with hydrazine is the cleanest route to the hydrazide.
-
Dissolution: Dissolve 10 mmol of ethyl isothiazole-carboxylate (e.g., ethyl 3-methylisothiazole-5-carboxylate) in 30 mL absolute ethanol.
-
Addition: Add hydrazine hydrate (99%) in slight excess (15 mmol) dropwise with constant stirring.
-
Reflux: Heat at reflux (
C) for 4–6 hours. Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). -
Isolation: Cool to room temperature. The carbohydrazide usually precipitates as white/off-white crystals. Filter, wash with cold ethanol, and dry.[3]
Phase II: Ligand Generation (Schiff Base Condensation)
Rationale: Converting the hydrazide to a hydrazone (Schiff base) creates a tridentate (
-
Stoichiometry: Mix Isothiazole Carbohydrazide (10 mmol) and an aromatic aldehyde (10 mmol) (e.g., 2-nitrobenzaldehyde or salicylaldehyde) in 40 mL ethanol.
-
Catalysis: Add 2–3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the hydrazide attack.
-
Reflux: Reflux for 3–5 hours.
-
Purification: Cool to precipitate the Schiff base ligand (
). Recrystallize from hot ethanol.
Phase III: Metal Complexation (The Core Protocol)
This phase describes the coordination of Metal(II) salts (Cu, Co, Ni, Zn) with the ligand.
Critical Decision Point: pH Control
-
Method A (Neutral): Yields adducts where the ligand remains in the keto form (neutral coordination).
-
Method B (Basic - Recommended): Uses a base to deprotonate the amide enol, forming neutral complexes with anionic ligands. This is preferred for drug development as it improves membrane permeability (charge neutrality).
Protocol (Method B: Deprotonated Complexation):
-
Ligand Solution: Dissolve 2 mmol of Ligand (
) in 25 mL hot ethanol/methanol mixture (1:1). -
Metal Solution: Dissolve 1 mmol of Metal(II) salt (Acetate or Chloride) in 15 mL distilled water/ethanol.
-
Note on Stoichiometry: A 1:2 (M:L) ratio is standard for octahedral complexes of Co(II), Ni(II), and Zn(II). Cu(II) may form 1:1 square planar complexes depending on the ligand bulk.
-
-
Mixing: Add the metal solution dropwise to the hot ligand solution.
-
pH Adjustment: Add aqueous Sodium Acetate or dilute Ammonia to adjust pH to 7.0–8.0.
-
Mechanism: Base facilitates the Enolization of the amide carbonyl (
) and subsequent deprotonation, locking the metal in a stable 5- or 6-membered ring.
-
-
Reflux: Reflux for 6–10 hours. The color usually changes (e.g., Pink
Brown for Co, Green Blue/Dark Green for Cu). -
Isolation: Filter the precipitate while hot (to remove unreacted ligand). Wash with hot water (removes excess metal salts) and diethyl ether.
-
Drying: Dry in a vacuum desiccator over
.
Coordination Logic & Visualization
Understanding the binding mode is essential for interpreting spectral data. The ligand typically acts as a tridentate donor (ONO or NNO).
Figure 2: The tridentate coordination mode. The metal binds to the deprotonated enolic oxygen, the azomethine nitrogen, and a third donor (X) from the aldehyde moiety (e.g., Phenolic Oxygen).
Validation & Characterization
A self-validating system requires cross-referencing spectral data. Use the table below to confirm complexation.
Table 1: Diagnostic Spectral Shifts
| Technique | Functional Group | Ligand Signal (Free) | Complex Signal (Bound) | Mechanistic Insight |
| FT-IR | Strong, 1650–1670 | Disappears or shifts significantly | Indicates enolization and bonding via Oxygen. | |
| FT-IR | 1600–1620 | Shift | Indicates coordination via Nitrogen lone pair. | |
| FT-IR | M-N / M-O | Absent | New bands 400–550 | Direct confirmation of Metal-Ligand bond. |
| 1H NMR | Singlet, 10–12 ppm | Disappears ( | Confirms deprotonation of the amide enol. | |
| UV-Vis | d-d Transitions | Absent | Visible (500–800 nm) | Geometry indicator (e.g., Octahedral vs. Tetrahedral). |
| Molar Cond. | Electrolyte Nature | N/A | < 20 | Low values indicate a neutral, non-electrolytic complex. |
Biological Application Note: DNA Binding
Isothiazole complexes are frequently screened for anticancer activity via DNA intercalation.
Protocol Summary:
-
Preparation: Prepare
CT-DNA in Tris-HCl buffer (pH 7.2). -
Titration: Add increasing concentrations of the Metal Complex (0–50
) to a fixed DNA concentration. -
Observation: Monitor UV-Vis absorption at the complex's
.[4]-
Hypochromism (Decrease in Absorbance): Indicates strong intercalation (stacking between base pairs).
-
Bathochromic Shift (Red Shift): Confirms stabilization of the DNA duplex by the complex.
-
References
-
Isothiazole Chemistry & Biological Activity
- Kletskov, A., et al. (2019). "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Synthesis.
-
Schiff Base Complexation Protocols
- Abu-Dief, A. M., & Mohamed, I. M. (2015). "A review on versatile applications of transition metal complexes incorporating Schiff bases." Beni-Suef University Journal of Basic and Applied Sciences.
-
Spectroscopic Characterization of Hydrazone Complexes
-
Alaghaz, A. N., et al. (2013).[2] "Synthesis, spectroscopic identification, thermal, potentiometric and biological studies of some transition metal complexes with a new Schiff base ligand." Journal of Molecular Structure.
-
-
Isothiazole/Thiazole Metal Interactions
- Saeed, A., et al. (2010). "Synthesis, characterization and antimicrobial activity of some new 1-(isothiazol-3-yl)
Sources
- 1. ijper.org [ijper.org]
- 2. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, characterization and in vitro inhibition of metal complexes of pyrazole based sulfonamide on human erythrocyte carbonic anhydrase isozymes I and II - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cyclization of Isothiazole Hydrazides to 1,3,4-Oxadiazoles
Executive Summary & Strategic Importance
The fusion of isothiazole and 1,3,4-oxadiazole pharmacophores represents a high-value strategy in medicinal chemistry. Isothiazoles act as bioisosteres for pyridine and thiazole, often improving metabolic stability and lipophilicity, while the 1,3,4-oxadiazole ring serves as a robust peptidomimetic linker that constrains conformation and engages in hydrogen bonding.
This application note details the dehydrative cyclization of isothiazole carboxylic acid hydrazides . While simple hydrazides cyclize readily, the electron-withdrawing nature of the isothiazole ring (similar to pyridine) requires specific optimization to prevent ring degradation while ensuring complete conversion.
We present two distinct protocols:
-
Protocol A (Standard): POCl₃-mediated cyclodehydration. Best for robust substrates and scale-up.
-
Protocol B (Mild): Oxidative cyclization of acylhydrazones using I₂/K₂CO₃. Best for substrates sensitive to strong acids or elevated temperatures.
Mechanistic Insight: The Pathway to Cyclization
Understanding the mechanism is critical for troubleshooting incomplete conversions. The transformation from a diacylhydrazine (or hydrazide + acid) to an oxadiazole proceeds through an imidoyl intermediate .
Mechanism Description (POCl₃ Route)
-
Activation: The carboxylic acid (or the carbonyl oxygen of the diacylhydrazine) attacks the phosphorus atom of POCl₃, creating an activated phosphoryl ester leaving group.
-
Imidoyl Formation: The amide nitrogen acts as a nucleophile, attacking the activated carbonyl carbon, forming a chloro-imidoyl intermediate.
-
Cyclization: The second amide oxygen (from the hydrazide moiety) attacks the imidoyl carbon, closing the ring.
-
Aromatization: Loss of the leaving group (HOPCl₂) and proton transfer yields the aromatic 1,3,4-oxadiazole.
Critical Note: In isothiazole substrates, the electron-poor nature of the ring can reduce the nucleophilicity of the hydrazide nitrogen. Therefore, higher temperatures or stronger activating agents (like POCl₃) are often superior to milder coupling reagents like EDC.
Figure 1: Mechanistic pathway for the POCl₃-mediated cyclization of diacylhydrazines to 1,3,4-oxadiazoles.
Experimental Protocols
Protocol A: POCl₃-Mediated Cyclodehydration (Standard)
Application: Robust substrates, gram-scale synthesis, high-throughput parallel synthesis. Reagents: Phosphorus Oxychloride (POCl₃), Reflux conditions.[1][2]
Reagents & Equipment[3][4][5][6]
-
Isothiazole-carboxylic acid hydrazide (1.0 equiv)
-
Carboxylic Acid (1.1 equiv) OR Acid Chloride (1.1 equiv)
-
Phosphorus Oxychloride (POCl₃) (5–10 volumes)
-
Optional: Toluene (as co-solvent if solubility is poor)
Step-by-Step Procedure
-
Pre-activation (If using Carboxylic Acid): In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve the carboxylic acid derivative (1.1 equiv) and the isothiazole hydrazide (1.0 equiv) in POCl₃.
-
Expert Tip: If the isothiazole hydrazide is an HCl salt, add 1.0 equiv of pyridine to neutralize it before adding POCl₃.
-
-
Reflux: Heat the reaction mixture to reflux (105–110 °C) .
-
Duration: Typically 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The intermediate diacylhydrazine often appears first, then disappears as the cyclized product forms.
-
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture onto crushed ice (~10x volume) with vigorous stirring. POCl₃ hydrolysis is highly exothermic and releases HCl gas. Perform this in a fume hood.
-
Stir for 30 minutes to ensure complete hydrolysis of phosphoryl chlorides.
-
-
Isolation:
-
Neutralize the aqueous slurry to pH ~7–8 using saturated NaHCO₃ solution or 10% NaOH (add dropwise/slowly).
-
The product often precipitates as a solid. Filter, wash with water, and dry.
-
Alternative: If no precipitate forms, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Iodine-Mediated Oxidative Cyclization (Mild)
Application: Substrates containing acid-sensitive groups (e.g., Boc-amines, acetals) or if the isothiazole ring is highly substituted with electron-donating groups that might be sensitive to hot POCl₃.
Reagents & Equipment[3][4][5][6]
-
Isothiazole hydrazide (1.0 equiv)
-
Aldehyde (1.0 equiv)[7]
-
Molecular Iodine (I₂) (1.1 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: DMSO or DMF[8]
Step-by-Step Procedure
-
Hydrazone Formation: Dissolve isothiazole hydrazide and the corresponding aldehyde in Ethanol (EtOH). Reflux for 2–3 hours. Cool and filter the precipitated acylhydrazone intermediate.
-
Cyclization: Dissolve the isolated acylhydrazone in DMSO (0.1 M concentration).
-
Addition: Add K₂CO₃ (3.0 equiv) followed by I₂ (1.1 equiv).
-
Reaction: Stir at 80–100 °C for 2–4 hours.
-
Workup: Pour into water containing 5% sodium thiosulfate (Na₂S₂O₃) to quench excess iodine (yellow color disappears). Extract with EtOAc.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and solutions for common issues encountered with isothiazole substrates.
| Parameter | Protocol A (POCl₃) | Protocol B (I₂/K₂CO₃) |
| Typical Yield | 75–92% | 60–80% |
| Reaction Time | 4–6 Hours | 3–5 Hours (post-hydrazone) |
| Key Advantage | One-pot from acid + hydrazide; Scalable. | Mild pH; Tolerates acid-sensitive groups. |
| Isothiazole Stability | Generally stable. Avoid if ring has -OH or -NH₂ groups (chlorination risk). | Excellent stability. |
| Common Failure | Incomplete Cyclization: Diacylhydrazine remains. Solution: Increase temp or add PCl₅. | Over-oxidation: Decomposition of aldehyde. Solution: Ensure inert atmosphere (N₂). |
Troubleshooting "Sticky" Reactions
If the isothiazole hydrazide fails to react in POCl₃:
-
Solubility: Isothiazole hydrazides can be poorly soluble. Use Sulfolane or Chlorobenzene as a co-solvent with POCl₃ to increase reaction temperature to 120 °C.
-
Activation: Add 1.0 equiv of PCl₅ to the POCl₃ mixture. This generates a more reactive chlorinating species in situ.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal cyclization protocol based on substrate properties.
References
-
N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide. Molecules, 2020.[7] Link
- Relevance: Validates the stability and reactivity of isothiazole hydrazides in nucleophilic addition reactions.
-
Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 2021. Link
- Relevance: Provides the optimized POCl₃ conditions and temperature ranges (60–106 °C)
-
Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage. Organic Letters, 2015. Link
- Relevance: Establishes the base-mediated oxidative cycliz
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives. The Open Medicinal Chemistry Journal, 2025. Link
- Relevance: Comprehensive review of cyclization agents including POCl₃, I₂, and Burgess reagent.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Optimized POCl<sub>3</sub>-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Making sure you're not a bot! [elib.uni-stuttgart.de]
Troubleshooting & Optimization
Technical Support Center: Isothiazole Carbohydrazide Solubility
The following technical guide addresses the solubility challenges associated with Isothiazole Carbohydrazides in ethanol. It is designed for process chemists and researchers requiring immediate, high-level troubleshooting.
Executive Summary: The Chemistry of the Problem
Isothiazole carbohydrazides are "Janus-faced" molecules. They possess a lipophilic heteroaromatic core (the isothiazole ring) and a highly polar, hydrogen-bond-donating tail (the carbohydrazide,
Why Ethanol? Ethanol is the industry standard for recrystallization because it is a polar protic solvent that can disrupt the intermolecular hydrogen bonds of the hydrazide moiety while solubilizing the aromatic core at high temperatures.
The Core Issue: Solubility failures in ethanol usually stem from Lattice Energy vs. Solvation Energy . The carbohydrazide group can form aggressive intermolecular hydrogen bonding networks (dimers or polymeric chains) in the solid state. If ethanol cannot break these interactions (solvation energy < lattice energy), the compound remains a "brick dust" solid. Conversely, if the interaction is too strong, the compound solvates permanently or oils out.
Diagnostic Workflow (Decision Tree)
Use this logic flow to identify your specific solubility failure mode before proceeding to the troubleshooting guides.
Figure 1: Decision matrix for diagnosing solubility issues during the purification of isothiazole derivatives.
Troubleshooting Guides (Q&A)
Issue 1: The "Brick Dust" Scenario
Symptom: My isothiazole carbohydrazide remains a suspension even in boiling ethanol (78°C).
Root Cause: The intermolecular hydrogen bonding network (N-H···O=C and N-H···N) between carbohydrazide units is stronger than the dipole-dipole interactions provided by ethanol. This is common with 4-isothiazole carboxylic acid derivatives due to efficient packing.
Solution: The "Spike" Method Do not switch solvents entirely. Ethanol is still necessary to force precipitation later. Instead, "spike" the boiling ethanol with a dipolar aprotic solvent.
-
Suspend the compound in ethanol (10 mL/g). Heat to reflux.
-
Add Dimethylformamide (DMF) or DMSO dropwise through the condenser.
-
Wait 30 seconds between drops.
-
Stop as soon as the solution clears.
-
Cool slowly. The ethanol will act as the antisolvent for the DMF portion, forcing crystallization.
Expert Insight: If you need more than 20% DMF by volume, stop. Your compound is likely too polar for ethanol. Switch to a Methanol/Water system or pure Acetonitrile.
Issue 2: The "Oiling Out" Phenomenon
Symptom: Upon cooling, the product separates as a sticky oil or gum instead of crystals.
Root Cause: The compound is entering the "metastable zone" where liquid-liquid phase separation occurs before crystallization. This happens when the melting point of the solvated compound is lower than the boiling point of the solvent mixture, or cooling is too rapid.
Solution: The "Seeding & Scratching" Protocol
-
Reheat the mixture until the oil dissolves back into a clear solution.
-
Add a trace amount of pure seed crystal (if available). If not, scratch the inner glass wall of the flask with a glass rod just at the solvent line.
-
Insulate the flask with a towel or place it in a warm water bath to cool very slowly over 2-3 hours.
-
Agitate: Stir gently (magnetic stirring) to prevent oil droplets from coalescing.
Issue 3: Ethanol Solvate Formation
Symptom: The crystals look perfect, but the yield is >100% and the NMR shows persistent ethanol peaks despite drying.
Root Cause: Carbohydrazides are prone to trapping solvent molecules in their crystal lattice (pseudopolymorphism). Isothiazoles can form channel solvates with ethanol.
Solution: The Solvent Swap Standard vacuum drying often fails to remove lattice-bound ethanol.
-
Resuspend the wet solid in a non-solvating solvent (e.g.,
-Heptane or Diethyl ether). -
Stir vigorously for 30 minutes. This helps collapse the solvate structure.
-
Filter and dry in a vacuum oven at 50°C.
-
Verification: Run a TGA (Thermogravimetric Analysis) or
H-NMR to confirm ethanol removal.
Technical Data & Reference Tables
Table 1: Solvent Selection Guide for Isothiazole Carbohydrazides
Use this table to select a co-solvent if pure ethanol fails.
| Solvent | Dielectric Constant ( | Boiling Point (°C) | Role in Recrystallization | Risk Factor |
| Ethanol | 24.5 | 78 | Primary Solvent | Solvate formation |
| Methanol | 32.7 | 65 | Alternative Primary | Higher solubility (lower yield) |
| DMF | 36.7 | 153 | Solubilizer (Co-solvent) | High BP (hard to dry) |
| Water | 80.1 | 100 | Antisolvent | Hydrolysis of hydrazide (if acidic) |
| Acetonitrile | 37.5 | 82 | Alternative Primary | Toxic; expensive |
Table 2: Functional Group Impact on Solubility
How substituents on the isothiazole ring affect ethanol solubility.
| Substituent (R) | Electronic Effect | Impact on Ethanol Solubility | Recommended Adjustment |
| -CH | Electron Donating | Increases (Lipophilic) | Use Ethanol/Water (9:1) |
| -Cl / -Br | Weak Withdrawing | Neutral | Standard Ethanol |
| -NO | Strong Withdrawing | Decreases (Polar Stacking) | Use Ethanol/DMF |
| -OH | H-Bond Donor | Decreases (Aggregates) | Use Methanol |
Frequently Asked Questions (FAQ)
Q: Can I use water as an antisolvent with ethanol? A: Yes, but proceed with caution. Water is an excellent antisolvent for isothiazole carbohydrazides. However, if your solution is acidic (pH < 5), heating in water/ethanol can hydrolyze the carbohydrazide bond back to the ester or acid [1]. Always ensure the solution is neutral before adding water.
Q: Why does my compound turn yellow in boiling ethanol? A: Isothiazoles can be sensitive to oxidation or ring-opening under harsh conditions. A yellowing often indicates the formation of elemental sulfur or ring degradation products [2]. If this occurs, lower the bath temperature and flush the flask with Nitrogen or Argon during recrystallization.
Q: Is the position of the carbohydrazide (3, 4, or 5) important? A: Critically important.
-
Isothiazole-4-carbohydrazide: Highest symmetry and packing efficiency. Hardest to dissolve.
-
Isothiazole-3/5-carbohydrazide: Lower symmetry. Generally more soluble in ethanol.
Standardized Protocol: Recrystallization of Isothiazole Carbohydrazides
Objective: Purify crude isothiazole carbohydrazide (>95% purity) using a binary solvent system.
Materials:
-
Crude Isothiazole Carbohydrazide
-
Solvent A: Absolute Ethanol (200 proof)
-
Solvent B: DMF (if needed) or Water (Antisolvent)
-
Equipment: Round bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Saturation: Place 1.0 g of crude solid in a flask. Add 10 mL of Ethanol.
-
Reflux: Heat to boiling (78°C) with stirring.
-
Checkpoint: If solid remains after 5 mins, add DMF dropwise (max 2 mL) until clear.
-
-
Hot Filtration (Optional): If black specks (carbon) or insoluble salts remain, filter quickly through a pre-warmed glass frit or fluted filter paper.
-
Controlled Cooling: Remove from heat. Let the flask cool to room temperature on a cork ring (approx. 30 mins).
-
Do not place directly on a cold benchtop.
-
-
Crystallization: Once at room temperature, place in an ice-water bath (0-4°C) for 1 hour.
-
Isolation: Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with 2-3 mL of ice-cold ethanol.
-
Warning: Do not use room temp ethanol; you will wash away your product.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40-50°C for 4 hours to remove lattice solvents.
References
-
Isothiazole Chemistry & Stability
-
Recrystallization Methodologies
- Source: "Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles." BenchChem. (Accessed 2026).
- Relevance: Provides the foundational protocol for recrystallizing isothiazole derivatives in ethanol and handling solubility issues.
-
Ethanol Cosolvent Effects
-
Source: "Ethanol effects on apparent solubility of poorly soluble drugs."[6] PubMed. (Accessed 2026).
- Relevance: Validates the use of ethanol as a cosolvent and explains the solubility behavior of lipophilic/polar compounds in ethanol-w
-
-
Carbohydrazide Properties
- Source: "Solubility, enthalpies of dissolution... of carbohydrazide.
- Relevance: Provides thermodynamic data on the dissolution of carbohydrazide moieties, explaining the high energy required to break the crystal l
Sources
- 1. Synthesis of Isothiazole_Chemicalbook [chemicalbook.com]
- 2. Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. medwinpublisher.org [medwinpublisher.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Isothiazole synthesis [organic-chemistry.org]
- 6. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
purification of 4-amino-1,2-thiazole-3-carbohydrazide from impurities
Technical Support Center: Purification of 4-Amino-1,2-Thiazole-3-Carbohydrazide
Ticket ID: #PUR-ISO-4A3C Subject: Troubleshooting Purity Profiles & Hydrazine Removal for Isothiazole Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary
You are encountering difficulties purifying 4-amino-1,2-thiazole-3-carbohydrazide . This is a challenging scaffold due to its amphoteric nature (basic amine + nucleophilic hydrazide) and the inherent instability of the isothiazole (1,2-thiazole) ring compared to its 1,3-thiazole isomer.
The most common failure modes for this specific molecule are:
-
Hydrazine Entrapment: Residual hydrazine hydrate (used to convert the ester to hydrazide) forms a stubborn solvate lattice.
-
Oxidative Degradation: The 4-amino group is electron-rich, leading to rapid oxidation (browning) if processed in air.
-
Regioisomer Contamination: Cyclization byproducts often co-elute during standard chromatography.
This guide provides a self-validating purification workflow designed to achieve >98% purity suitable for biological assays or further derivatization.
Module 1: The "Sticky" Impurity (Hydrazine Removal)
Issue: Your NMR shows a persistent peak at ~4.0-5.0 ppm (broad) or your elemental analysis shows excess nitrogen, indicating trapped hydrazine. Root Cause: Carbohydrazides are excellent hydrogen bond donors/acceptors. They often co-crystallize with hydrazine, forming a stable solvate that vacuum drying cannot remove.
Troubleshooting Protocol: The "Azeotropic Displacement" Wash
Do not rely solely on vacuum drying. You must chemically displace the hydrazine.
Step-by-Step Methodology:
-
Suspension: Suspend your crude solid in Isopropanol (IPA) (10 mL per gram of solid). Do not use Methanol (it solubilizes the hydrazine but also your product).
-
Thermal Agitation: Heat the suspension to 60°C for 30 minutes. This disrupts the crystal lattice, releasing trapped hydrazine into the solvent.
-
Hot Filtration: Filter the suspension while hot. The 4-amino-1,2-thiazole-3-carbohydrazide is less soluble in hot IPA than the hydrazine impurity.
-
Displacement Wash: Wash the filter cake immediately with hot Ethyl Acetate . This helps displace residual IPA and any remaining hydrazine.
-
Validation: Perform a silver nitrate test on the filtrate. If a white/grey precipitate forms rapidly, hydrazine was successfully removed.
Module 2: Removing Colored Oxidation Products
Issue: The product turns from off-white to brown/red upon drying or storage. Root Cause: The 4-amino group on the isothiazole ring is highly susceptible to oxidative coupling, forming azo-dimers or quinoid-like impurities.
Protocol: Inert Atmosphere Recrystallization
Standard recrystallization often fails because heating in air accelerates degradation.
Reagents:
-
Solvent A: Ethanol (degassed via N2 sparging).
-
Solvent B: Water (degassed).
-
Additive: Activated Charcoal (Norit A).
Workflow:
-
Dissolution: Dissolve crude material in boiling Ethanol/Water (9:1 ratio) under a Nitrogen blanket.
-
Adsorption: Add Activated Charcoal (5% w/w). Stir at reflux for 10 minutes. Note: Do not exceed 15 minutes to prevent hydrolysis of the carbohydrazide.
-
Clarification: Filter through a pre-warmed Celite pad (diatomaceous earth) to remove charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then move to 4°C. Rapid cooling traps impurities.
-
Drying: Dry in a vacuum oven at 40°C in the presence of P2O5 (phosphorus pentoxide) to remove water traces.
Module 3: Analytical Troubleshooting (HPLC)
Issue: Peak tailing or splitting in chromatograms. Root Cause: The basic 4-amino group interacts with residual silanols on the column stationary phase.
Optimized Method Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 with high carbon load (e.g., Phenomenex Luna or Waters XBridge) | Reduces silanol interaction. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 8.0) | High pH suppresses protonation of the amine, sharpening the peak. |
| Mobile Phase B | Acetonitrile | Standard organic modifier. |
| Wavelength | 272 nm | Max absorption for aminothiazole core [1]. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
Visualizing the Workflow
The following diagram illustrates the critical decision pathways for purifying this specific scaffold.
Caption: Decision tree for removing hydrazine solvates and oxidative impurities from aminothiazole carbohydrazides.
Frequently Asked Questions (FAQ)
Q: Why can't I just wash with water to remove hydrazine? A: While hydrazine is water-soluble, your product (4-amino-1,2-thiazole-3-carbohydrazide) likely has significant water solubility due to the polar carbohydrazide tail. Washing with water will result in massive yield loss. The Hot IPA method exploits the solubility differential: hydrazine salts/hydrates are soluble in hot alcohols, while the zwitterionic-like product is not [2].
Q: My product decomposes during melting point analysis. Is it impure? A: Not necessarily. Carbohydrazides often undergo thermal cyclization (to triazolones) or decomposition near their melting points. Use DSC (Differential Scanning Calorimetry) for purity assessment rather than a standard capillary melting point apparatus.
Q: Can I use silica gel chromatography? A: Proceed with caution. The primary amine at the 4-position will streak on standard silica. You must pretreat the silica with 1% Triethylamine in the mobile phase to neutralize acidic sites, or use "Amine-functionalized" silica cartridges.
References
-
Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole. BMC Chemistry. Link
-
University of Alberta . Recrystallization - Single and Two Solvent Methods. Department of Chemistry. Link
-
RxSol Chemical . Carbohydrazide Technical Data Sheet & Oxygen Scavenging Mechanism. Link
Validation & Comparative
1H NMR interpretation of 4-amino-1,2-thiazole-3-carbohydrazide
Technical Guide: 1H NMR Interpretation of 4-Amino-1,2-thiazole-3-carbohydrazide
Executive Summary
This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-amino-1,2-thiazole-3-carbohydrazide (also known as 4-amino-3-isothiazolecarbohydrazide). As a scaffold in fragment-based drug discovery (FBDD), this molecule presents specific analytical challenges due to its multiple exchangeable protons (ring amine, hydrazide amide, and hydrazide amine) and the electronic "push-pull" nature of the isothiazole core.
This document compares the spectral performance across different solvent systems and establishes a self-validating protocol for differentiating the target hydrazide from its ester precursors.
Structural Analysis & Assignment Logic
The 1,2-thiazole (isothiazole) core is an aromatic system where the sulfur and nitrogen are adjacent. In this specific derivative, the assignment logic relies on understanding the electronic competition between the electron-donating amino group at C4 and the electron-withdrawing carbohydrazide at C3.
Electronic Environment & Predicted Shifts
-
H5 (Ring Proton): The only non-exchangeable proton on the ring. While unsubstituted isothiazole H5 protons resonate downfield (~8.5–8.7 ppm), the 4-amino group exerts a strong shielding effect (mesomeric donation) on the adjacent H5 position. Conversely, the 3-carbonyl group exerts a deshielding effect.
-
Result: Expect H5 to appear as a sharp singlet in the 7.8 – 8.3 ppm range.
-
-
4-NH₂ (Ring Amine): Attached directly to the aromatic ring. These protons are moderately acidic and typically appear as a broad singlet.
-
Result:5.5 – 6.5 ppm (Broad).
-
-
Hydrazide Moiety (-CONH-NH₂):
-
-CONH-: Highly deshielded due to anisotropy of the carbonyl and H-bonding capability.
-
Result:8.8 – 9.8 ppm (Broad Singlet).
-
-
-NH₂ (Terminal): Variable depending on water content and solvation.
-
Result:4.2 – 4.8 ppm (Broad, often integrates <2H due to exchange).
-
-
Comparative Analysis: Solvent System Performance
Selecting the correct solvent is the single most critical variable for this compound. The table below compares the performance of the three standard NMR solvents.
Table 1: Comparative Solvent Performance for Isothiazole Hydrazides
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | D2O (Validation Only) |
| Solubility | Excellent. Dissolves polar hydrazide moiety effectively. | Poor. Often requires heating; hydrazide may precipitate. | Good. |
| Hydrazide -CONH | Visible. Sharp to broad singlet (~9.0 ppm). | Invisible/Broad. Often lost in baseline due to exchange/aggregation. | Absent. Exchanges immediately (-COND). |
| Ring -NH₂ | Visible. Distinct broad singlet. | Variable. May merge with other signals. | Absent. Exchanges immediately (-ND₂). |
| H5 Resolution | High. Clear singlet, distinct from solvent residual (2.50 ppm). | Moderate. May overlap with solvent impurities if dilute. | High. Useful for quantifying the scaffold. |
| Use Case | Primary Characterization. | Not Recommended. | D2O Shake (to confirm exchangeable protons). |
Comparative Analysis: Synthetic Monitoring (Ester vs. Hydrazide)
The most common synthesis route is the hydrazinolysis of ethyl 4-amino-1,2-thiazole-3-carboxylate . Monitoring this transition is the primary QC checkpoint.
Table 2: Diagnostic Signal Changes (Precursor vs. Product)
| Proton Type | Precursor (Ethyl Ester) | Product (Carbohydrazide) | Status |
| Ethyl -CH₂- | Quartet (~4.3 ppm) | Absent | Success |
| Ethyl -CH₃ | Triplet (~1.3 ppm) | Absent | Success |
| Hydrazide -CONH- | Absent | Singlet (~9.0 ppm) | New Signal |
| Hydrazide -NH₂ | Absent | Broad s (~4.5 ppm) | New Signal |
| Ring H5 | Singlet (~8.5 ppm) | Singlet (~8.1 ppm) | Shift Upfield |
Mechanistic Note: The upfield shift of the H5 proton in the hydrazide (compared to the ester) is due to the difference in electron-withdrawing power. The ester is a stronger electron withdrawer than the hydrazide; converting the ester to the hydrazide slightly increases electron density on the ring, shielding H5.
Visualizations
Diagram 1: Structural Assignment Logic
This diagram maps the chemical structure to the logical NMR assignment flow, highlighting the shielding/deshielding vectors.
Caption: Logical mapping of structural moieties to predicted 1H NMR chemical shift zones in DMSO-d6.
Diagram 2: Experimental Validation Workflow
This workflow illustrates the "D2O Shake" protocol, a mandatory step to confirm the identity of the three exchangeable proton sets.
Caption: The "D2O Shake" validation protocol. Disappearance of signals 2, 3, and 4 confirms they are N-H protons, validating the hydrazide structure.
Detailed Experimental Protocol
To ensure reproducibility and avoid "missing" signals due to water exchange, follow this protocol strictly.
Materials:
-
Compound: ~5–10 mg
-
Solvent: DMSO-d6 (99.9% D, stored over molecular sieves)
-
Tube: 5mm High-Precision NMR tube
Step-by-Step:
-
Drying: Ensure the solid compound is dried under high vacuum (0.1 mbar) for at least 2 hours to remove residual synthesis solvents (ethanol/methanol) which can overlap with the hydrazide -NH₂ signals.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved. Note: If the solution is cloudy, filter through a cotton plug; suspended solids cause line broadening.
-
Acquisition (Standard):
-
Pulse Program: zg30 (30° pulse angle)
-
Relaxation Delay (D1): Set to 2.0 seconds or higher. (Amide protons have long T1 relaxation times; a short D1 will reduce their integral intensity).
-
Scans: 16 or 32.
-
-
Processing:
-
Reference the DMSO pentet to 2.50 ppm .
-
Apply an exponential window function (LB = 0.3 Hz) to smooth broad NH signals.
-
-
Validation (D2O Shake):
-
After saving the first spectrum, add 2 drops of D2O directly to the tube.
-
Shake vigorously.
-
Re-run the exact same parameters.
-
Pass Criteria: The aromatic singlet (H5) remains; all broad singlets (NH) vanish or diminish significantly.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Authoritative text on general chemical shift prediction and solvent effects).
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
National Institute of Standards and Technology (NIST). "Isothiazole Chemistry and Spectral Data." NIST Chemistry WebBook. Link
-
Reich, H. J. "Structure Determination Using NMR." University of Wisconsin-Madison. (Reference for chemical shift ranges of heterocycles). Link
Sources
Spectroscopic Fingerprinting of Isothiazole Carbohydrazides: A Comparative IR Guide
Executive Summary
Isothiazole carbohydrazides represent a critical pharmacophore in modern drug discovery, particularly in the development of antimicrobial and anticancer agents. However, their structural characterization is often complicated by the overlapping vibrational modes of the heterocyclic ring and the hydrazide linker.
This guide moves beyond simple peak listing. It provides a comparative analysis of Isothiazole Carbohydrazide against its synthetic precursor (Isothiazole Ester) and its bioisostere (Isoxazole Carbohydrazide). By understanding the electronic effects of the sulfur atom versus oxygen, researchers can definitively validate structural integrity and monitor synthetic progress.
Part 1: Structural Context & Mechanistic Basis
To interpret the IR spectrum accurately, one must understand the electronic environment. The isothiazole ring contains a sulfur atom, which is less electronegative than the oxygen found in isoxazole.
-
The Sulfur Effect: The larger, less electronegative sulfur atom in isothiazole creates a more delocalized
-system compared to isoxazole. This generally lowers the force constants for ring stretching vibrations, resulting in a red shift (lower wavenumber) for ring C=N and C=C bands compared to isoxazole analogs. -
The Hydrazide Linker: The formation of the carbohydrazide (
) introduces a complex hydrogen-bonding network. In the solid state (KBr pellet), this results in significant broadening of N-H bands and a shifting of the Carbonyl (C=O) band due to resonance.
Mechanistic Visualization: Synthetic Pathway
The following diagram illustrates the critical functional group transformation that must be monitored via IR spectroscopy.
Figure 1: The nucleophilic substitution pathway. IR monitoring focuses on the disappearance of the Ester C=O and the emergence of the Amide C=O and Hydrazide N-H bands.
Part 2: Comparative IR Analysis
The following table synthesizes data from various heterocyclic hydrazide derivatives to provide a robust assignment guide.
Table 1: Characteristic Frequency Comparison
| Vibrational Mode | Isothiazole Carbohydrazide (Target) | Isothiazole Ester (Precursor) | Isoxazole Carbohydrazide (Alternative) | ** mechanistic Note** |
| 3350–3150 cm⁻¹ (Doublet/Multiplet) | Absent | 3380–3200 cm⁻¹ | Primary amine ( | |
| 1670–1650 cm⁻¹ (Amide I) | 1735–1710 cm⁻¹ (Ester) | 1680–1660 cm⁻¹ | CRITICAL: The shift from ~1720 to ~1660 confirms hydrazide formation. Isoxazole C=O is often slightly higher due to ring electron withdrawal. | |
| 1560–1540 cm⁻¹ | 1560–1540 cm⁻¹ | 1610–1590 cm⁻¹ | Isothiazole C=N is lower than Isoxazole due to S vs O electronegativity. | |
| 1530–1510 cm⁻¹ (Amide II) | Absent | 1540–1520 cm⁻¹ | N-H bending coupled with C-N stretching. Often overlaps with ring vibrations. | |
| 1050–1000 cm⁻¹ | Absent | 1050–1000 cm⁻¹ | Diagnostic for hydrazides. Medium intensity. | |
| Heteroatom Band | ~860–840 cm⁻¹ (C-S / Ring Breathing) | ~860–840 cm⁻¹ | ~950–900 cm⁻¹ (N-O Stretching) | The "Fingerprint" differentiator. Isoxazole N-O is distinct and higher frequency. |
Part 3: Experimental Protocol (Self-Validating)
To ensure trustworthy data, particularly given the hygroscopic nature of hydrazides, follow this strict protocol.
Method: KBr Pellet Transmission Spectroscopy
Why KBr? While ATR is convenient, KBr transmission often yields better resolution for the complex Hydrogen-bonding region (3500–3000 cm⁻¹) essential for distinguishing
Step-by-Step Workflow:
-
Desiccation (Pre-validation):
-
Dry the synthesized Isothiazole Carbohydrazide in a vacuum desiccator over
for at least 4 hours. -
Reasoning: Hydrazides readily form hydrates. Water bands (broad, ~3400 cm⁻¹) will obscure the N-H doublet, leading to false negatives.
-
-
Matrix Preparation:
-
Mix 1–2 mg of sample with ~200 mg of spectroscopic grade KBr.
-
Grind in an agate mortar until the mixture is a fine, uniform powder.
-
Check: If the powder looks "sparkly," the particle size is too large and will cause light scattering (sloping baseline).
-
-
Pellet Pressing:
-
Press at 8–10 tons for 2 minutes under vacuum.
-
Validation: The resulting pellet must be transparent, not milky. A milky pellet indicates moisture contamination or incomplete grinding.
-
-
Acquisition:
-
Scan range: 4000–400 cm⁻¹.[2]
-
Resolution: 4 cm⁻¹.
-
Scans: Minimum 16 (to reduce signal-to-noise ratio).
-
Part 4: Data Interpretation Workflow
Use this logic flow to interpret your spectrum and confirm the structure.
Figure 2: Decision tree for spectral assignment. This workflow prioritizes the elimination of the precursor ester before confirming the specific heterocyclic identity.
Critical Troubleshooting
-
Problem: Single broad peak at 3400 cm⁻¹ instead of multiple bands.
-
Cause: Wet KBr or wet sample. The water O-H stretch masks the N-H modes.
-
Solution: Re-dry sample and KBr powder; use a heat lamp during pellet formation.
-
-
Problem: C=O band appears as a doublet (split peak).
-
Cause: Fermi resonance or presence of rotamers (cis/trans around the amide bond).
-
Solution: This is common in hydrazides. Record the center of gravity of the doublet.
-
References
-
Structural Characterization of Isothiazole Derivatives Source: International Journal of Innovative Research in Technology (IJIRT). "Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives." URL:[Link]
-
Vibrational Spectroscopy of Heterocyclic Hydrazides Source: MDPI Molecules. "Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide." URL:[Link]
-
Fundamental IR Interpretation Guidelines Source: Specac.[3][4][5][6][7][8] "Interpreting Infrared Spectra: A Guide to Functional Group Assignment." URL:[Link]
-
Comparative Analysis of Isoxazole vs Isothiazole Source: ResearchGate / Journal of Molecular Structure. "The infrared spectrum of isoxazole... and isothiazole."[9] URL:[Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 3. elixirpublishers.com [elixirpublishers.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. c-h stretching vibration: Topics by Science.gov [science.gov]
- 6. Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid | MDPI [mdpi.com]
- 7. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 8. ijirt.org [ijirt.org]
- 9. researchgate.net [researchgate.net]
Comparative Guide: Mass Spectrometry Fragmentation of 4-Amino-1,2-Thiazole Derivatives
Executive Summary
This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-amino-1,2-thiazole (isothiazole) derivatives. It is designed to assist researchers in distinguishing this scaffold from its structural isomers—primarily 2-amino-1,3-thiazole and 5-amino-1,2-thiazole —during drug metabolite identification and impurity profiling.
Key Finding: The diagnostic differentiator for 4-amino-1,2-thiazole is the lability of the N–S bond , which triggers a distinct ring-opening mechanism and the elimination of elemental sulfur or thioketene fragments. This contrasts sharply with the 1,3-thiazole isomer, which exhibits a robust ring structure that predominantly fragments via HCN elimination.
Structural Context & The Isomer Problem
In medicinal chemistry, the isothiazole ring is a bioisostere for pyridine and thiazole. However, during synthesis, thermodynamic rearrangement can produce the more stable 1,3-thiazole isomer. Standard low-resolution MS (ESI-MS) often yields identical
The Core Difference: Bond Energy
-
1,2-Thiazole (Isothiazole): Contains a weak N–S bond (approx. bond energy ~45 kcal/mol). This is the "Achilles' heel" of the ring.
-
1,3-Thiazole: The sulfur is flanked by carbons (C–S–C). The ring is significantly more aromatic and stable.
Fragmentation Mechanics (The "Performance")
The fragmentation of 4-amino-1,2-thiazole derivatives under Electrospray Ionization (ESI-CID) follows a specific pathway driven by charge localization on the exocyclic amine and the ring nitrogen.
Mechanism A: The "Ring-Opening" Pathway (Diagnostic)
Unlike 1,3-thiazoles, the 1,2-thiazole molecular ion undergoes N–S bond cleavage almost immediately upon collisional activation.
-
Protonation: Occurs at the ring nitrogen (N2) or exocyclic amine.
-
Ring Opening: The weak N–S bond breaks, forming an acyclic thioketene cation.
-
Elimination: The linear intermediate expels neutral fragments, typically HCN (from C3-N) or CS (carbon monosulfide).
Mechanism B: The "Sulfur Loss" Pathway
A unique feature of isothiazoles is the direct extrusion of sulfur (
Visualization of Signaling Pathway
The following diagram illustrates the critical N–S cleavage pathway that distinguishes this scaffold.
Caption: Figure 1. The dominant fragmentation pathway for 4-amino-1,2-thiazole involves early N-S bond cleavage, distinguishing it from the stable 1,3-isomer.
Comparative Analysis: 1,2-Thiazole vs. Alternatives
The following table contrasts the MS/MS behavior of the 4-amino-1,2-thiazole product against its primary structural alternatives.
Table 1: Diagnostic Ion Comparison (ESI-MS/MS)
| Feature | 4-Amino-1,2-Thiazole (Product) | 2-Amino-1,3-Thiazole (Alternative) | 4-Amino-Pyrazole (Alternative) |
| Primary Weak Bond | N–S (Very Labile) | C–S (Stable) | N–N (Stable) |
| Fragmentation Onset | Low Collision Energy (10–20 eV) | High Collision Energy (30+ eV) | Medium Collision Energy |
| Dominant Neutral Loss | HCS / CS (m/z 45/44) & HCN | HCN (m/z 27) | HCN (m/z 27) |
| Diagnostic Ion | $[M - S]^+ $ (Desulfurization) | $[M - 42]^+ $ (Loss of Acetylene/Nitrile) | $[M - 28]^+ $ (Loss of N2 - rare) |
| Ring Opening? | Yes (Spontaneous) | No (Ring stays intact longer) | No |
Key Differentiator
If you observe a strong daughter ion corresponding to the loss of Sulfur (32 Da) or CS (44 Da) at relatively low collision energies, the structure is highly likely the 1,2-thiazole . If the spectrum is dominated solely by HCN loss and requires high energy to fragment, it is likely the 1,3-thiazole.
Validated Experimental Protocol
To ensure reproducibility and accurate identification, follow this self-validating protocol.
Step 1: Sample Preparation
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Why: Formic acid ensures protonation (
) of the exocyclic amine.
-
-
Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).
Step 2: MS Source Parameters (ESI+)
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 20 V.
-
Caution: Keep cone voltage low. High cone voltage can induce "In-Source Fragmentation" of the labile N-S bond before the quadrupole, confusing the parent ion selection.
-
Step 3: Energy-Resolved MS/MS (The Validation Step)
Do not run a single collision energy (CE). You must perform an Energy Ramp .
-
Select the parent ion (e.g., m/z 101 for the core scaffold).
-
Ramp CE from 5 eV to 50 eV .
-
Plot Breakdown Curves:
-
1,2-Thiazole: Parent ion intensity drops sharply at 15–20 eV .
-
1,3-Thiazole: Parent ion persists until 30–35 eV .
-
Step 4: Data Interpretation Workflow
Caption: Figure 2. Decision tree for distinguishing thiazole isomers based on stability.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
- Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience. (Definitive source on N-S bond cleavage in isothiazoles).
-
Bierbaum, V. M., et al. (2009). "Ion fragmentation of small molecules in mass spectrometry." Journal of Mass Spectrometry.
-
ChemGuide. "Fragmentation Patterns in Mass Spectra." (General mechanisms for alpha-cleavage in amines).
Comparative Bioactivity Guide: Isothiazole vs. Thiazole Carbohydrazides
Executive Summary
This guide provides a critical analysis of Isothiazole (1,2-thiazole) versus Thiazole (1,3-thiazole) carbohydrazides. While both scaffolds utilize the carbohydrazide linker (–CO–NH–NH–) to facilitate hydrogen bonding and target engagement, their bioactivity profiles diverge significantly due to the electronic and metabolic differences of the heterocyclic cores.
-
Thiazole Carbohydrazides: Represent a "mature" pharmacophore with extensive validation in anticancer (tubulin inhibition, EGFR kinase targeting) and broad-spectrum antimicrobial applications. They exhibit high metabolic stability and established structure-activity relationships (SAR).
-
Isothiazole Carbohydrazides: Represent a "niche" pharmacophore. They are particularly potent in agrochemistry (fungicides) and show emerging specificity in leukemia and colon cancer models. The 1,2-N-S bond confers unique reactivity, including susceptibility to reductive cleavage, which can be leveraged for prodrug strategies or covalent inhibition.
Chemical & Structural Context: The Isostere Effect
The fundamental difference lies in the heteroatom placement. This positional isomerism alters the electronic distribution, basicity, and lipophilicity of the scaffold, influencing how these molecules interact with biological targets.
| Feature | Thiazole (1,3-azole) | Isothiazole (1,2-azole) | Implications for Drug Design |
| Structure | N and S separated by one carbon. | N and S are adjacent (N-S bond). | Thiazole is more basic (pKa ~2.5) than Isothiazole (pKa ~ -0.5). |
| Electronic Character | Weak N-S bond; lower aromatic stabilization energy. | Isothiazoles are more susceptible to nucleophilic attack and ring cleavage. | |
| H-Bonding | N3 is a good H-bond acceptor. | N2 is a weak H-bond acceptor. | Thiazoles bind more readily to kinase hinge regions. |
| Metabolic Stability | High (C-S bond is stable). | Moderate (N-S bond can be reduced). | Isothiazole ring opening can generate reactive thiol/amine species. |
Visualization: Structural & SAR Comparison
Figure 1: Comparative SAR map highlighting the dominant bioactivity domains for each scaffold.
Comparative Bioactivity Analysis
Anticancer Activity
Thiazole Carbohydrazides are the clear leaders in this domain. The 1,3-arrangement allows the thiazole nitrogen to mimic the adenine ring of ATP, making it an excellent scaffold for kinase inhibitors.
-
Targets: Tubulin polymerization, EGFR, HER2, Carbonic Anhydrase IX (CA IX).
-
Key Data: Derivatives like 4-phenylthiazole-5-carbohydrazides have shown IC50 values as low as 0.15 µM against EGFR and 0.98 µM against HT-29 (colon cancer) cells.
-
Mechanism: Dual inhibition of tubulin and kinases, leading to G2/M cell cycle arrest and apoptosis (increased Bax, decreased Bcl-2).
Isothiazole Carbohydrazides show selectivity but generally lower potency across broad panels.
-
Targets: Specific antiproliferative activity against MV4-11 (leukemia) and LoVo (colon) lines.
-
Key Data: 5-chloro-3-methylisothiazole-4-carbohydrazide derivatives have demonstrated IC50 values in the low micromolar range (2-10 µM) .
-
Mechanism: Often involves interference with specific metabolic pathways rather than broad kinase inhibition, partly due to the lack of the "kinase-privileged" 1,3-nitrogen motif.
| Feature | Thiazole Carbohydrazides | Isothiazole Carbohydrazides |
| Primary Cancer Targets | Lung (A549), Breast (MCF-7), Liver (HepG2) | Leukemia (MV4-11), Colon (LoVo) |
| Potency Range (IC50) | 0.1 – 5.0 µM | 2.0 – 20.0 µM |
| Selectivity Index | High (often >10 vs normal cells) | Moderate |
Antimicrobial & Fungicidal Activity[1][2][3][4][5][6]
-
Thiazoles: Exhibit broad-spectrum antibacterial activity (Gram-positive & Gram-negative). The hydrazide moiety often chelates metal ions essential for bacterial enzymes.
-
Isothiazoles: The 3,4-dichloroisothiazole motif is a powerhouse in fungicidal applications (e.g., Isotianil analogues). Isothiazole carbohydrazides are particularly effective against Oomycetes (e.g., Phytophthora infestans), often outperforming thiazoles in agricultural settings due to their ability to induce systemic acquired resistance (SAR) in plants.
Synthesis Workflows
The synthesis of these cores differs fundamentally. Thiazoles are typically built via cyclization (Hantzsch), whereas isothiazoles often require oxidative cyclization of sulfur-containing precursors.
Visualization: Synthesis Pathways
Figure 2: Parallel synthesis workflows. Thiazoles utilize the robust Hantzsch synthesis, while Isothiazoles often require oxidative ring closure.
Experimental Protocols
Protocol A: Synthesis of Thiazole-4-Carbohydrazide
Application: Generating the core scaffold for anticancer screening.
-
Cyclization: Dissolve ethyl bromopyruvate (10 mmol) and thiobenzamide (10 mmol) in ethanol (20 mL). Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool the mixture. The solid precipitate (Thiazole ester HBr salt) is filtered or neutralized with NaHCO3 to isolate the free base.
-
Hydrazide Formation: Suspend the thiazole ester (5 mmol) in ethanol (15 mL). Add hydrazine hydrate (99%, 25 mmol, 5 eq) dropwise.
-
Reaction: Reflux for 4-6 hours. The solution will clear, then precipitate the carbohydrazide upon cooling.
-
Purification: Filter the white solid, wash with cold ethanol and ether. Recrystallize from ethanol.
-
Validation: IR (KBr): 3300-3200 cm⁻¹ (NH/NH2), 1650 cm⁻¹ (C=O).
-
Protocol B: Bioactivity Assay (MTT Cytotoxicity)
Application: Comparing IC50 values against MCF-7 cells.
-
Seeding: Plate MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve carbohydrazides in DMSO. Prepare serial dilutions (0.1 – 100 µM). Add to wells (final DMSO < 0.1%).
-
Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate 4h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Conclusion & Outlook
For researchers targeting mammalian kinase inhibition or tubulin interference , the Thiazole Carbohydrazide scaffold is the superior choice due to its electronic similarity to purines and robust stability.
However, the Isothiazole Carbohydrazide scaffold remains a high-value target for agricultural fungicides and prodrug development . Its labile N-S bond offers a unique chemical handle that thiazoles cannot provide, potentially allowing for covalent modification of cysteine-rich targets in specific pathogens or cancer subtypes.
References
-
Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates. RSC Advances, 2025.
-
Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 2025.
-
The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Molecules, 2020.[1]
-
Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 2025.
-
A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. Chemistry Central Journal, 2017.
-
Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 2002.
Sources
A Predictive and Comparative Guide to the Thermal Analysis of 4-amino-1,2-thiazole-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Thermal Analysis in Drug Development
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable tools in the pharmaceutical sciences. They provide critical information regarding the physicochemical properties of active pharmaceutical ingredients (APIs) and excipients, including melting point, thermal stability, decomposition kinetics, and polymorphism. For a novel heterocyclic compound like 4-amino-1,2-thiazole-3-carbohydrazide, understanding its thermal profile is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle.
The structure of 4-amino-1,2-thiazole-3-carbohydrazide combines the thermally sensitive carbohydrazide moiety with a stable aminothiazole ring. This unique combination suggests a complex thermal decomposition profile that warrants detailed investigation. This guide will deconstruct the anticipated thermal behavior by examining the known properties of its constituent parts and analogous structures.
Predicted Thermal Profile of 4-amino-1,2-thiazole-3-carbohydrazide
Based on the analysis of related compounds, a multi-stage decomposition is predicted for 4-amino-1,2-thiazole-3-carbohydrazide. The initial thermal events will likely be influenced by the carbohydrazide group, followed by the decomposition of the more stable aminothiazole ring at higher temperatures.
Comparative Analysis of Core Moieties
To construct a predictive thermal profile, we will first consider the known thermal behavior of carbohydrazide and aminothiazole derivatives.
| Compound/Moiety | Key Thermal Events | Supporting Evidence |
| Carbohydrazide | Melts with decomposition at approximately 153°C.[1] It is known to be explosive upon heating. Decomposition above 200°C yields ammonia, nitrogen, hydrogen, and carbon dioxide. | The carbohydrazide component is expected to be the primary driver of the initial decomposition of the target molecule. Its relatively low decomposition temperature suggests that 4-amino-1,2-thiazole-3-carbohydrazide may also exhibit significant thermal instability at moderately elevated temperatures. |
| Aminothiazole Derivatives | Generally exhibit higher thermal stability compared to carbohydrazide. Thermal decomposition profiles are influenced by substituents on the thiazole ring.[2][3] TGA-DSC has been used to study the thermal stability and specific heat capacity of various aminothiazole derivatives.[2][3] | The aminothiazole ring is anticipated to provide a degree of thermal stability to the molecule. Its decomposition is likely to occur at temperatures exceeding the initial decomposition of the carbohydrazide side chain. |
| Heterocyclic Hydrazides | The thermal stability of heterocyclic hydrazides is dependent on the nature of the heterocyclic ring. For instance, some fused triazinylacetohydrazides exhibit melting points around 200°C with subsequent decomposition.[4] | This class of compounds provides a valuable comparison point, suggesting that the interaction between the heterocyclic ring and the hydrazide group plays a crucial role in the overall thermal profile. |
Proposed Experimental Protocol for TGA/DSC Analysis
To validate the predicted thermal profile and obtain precise data for 4-amino-1,2-thiazole-3-carbohydrazide, the following detailed TGA/DSC protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the results.
Instrumentation and Calibration
-
Instrument: Simultaneous Thermal Analyzer (STA) capable of performing TGA and DSC measurements concurrently.
-
Calibration:
-
TGA: Calibrate for mass using standard calibration weights.
-
DSC: Calibrate for temperature and enthalpy using certified reference materials (e.g., Indium, Zinc).
-
Furnace Temperature: Calibrate the furnace temperature using the Curie point of reference materials.
-
Experimental Parameters
| Parameter | TGA | DSC | Rationale |
| Sample Preparation | Accurately weigh 3-5 mg of the sample into an alumina or platinum crucible. | Use an aluminum pan for samples expected to melt below 600°C; otherwise, use an alumina or platinum pan. Ensure good thermal contact between the sample and the pan. | A small sample mass minimizes thermal gradients within the sample, leading to better resolution of thermal events. |
| Atmosphere | Nitrogen (or Argon), high purity (99.999%) | Nitrogen (or Argon), high purity (99.999%) | An inert atmosphere prevents oxidative decomposition, allowing for the study of the intrinsic thermal stability of the compound. |
| Flow Rate | 50 mL/min | 50 mL/min | A consistent flow rate ensures a stable atmosphere around the sample and efficiently removes decomposition products. |
| Heating Rate | 10 °C/min | 10 °C/min | A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Slower heating rates (e.g., 2-5 °C/min) can be used to resolve overlapping thermal events. |
| Temperature Range | Ambient to 600°C (or higher, depending on the final decomposition temperature) | Ambient to a temperature beyond the final decomposition event observed in TGA. | The temperature range should be sufficient to capture all significant thermal events, from melting to complete decomposition. |
Data Analysis
-
TGA: Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the residual mass at the end of the experiment.
-
DSC: Determine the melting point (onset and peak temperatures), enthalpy of fusion (ΔHfus), and the temperatures and enthalpies of any other endothermic or exothermic events.
Visualizing the Experimental Workflow and Predicted Decomposition
To further clarify the proposed experimental approach and the anticipated decomposition pathway, the following diagrams are provided.
Caption: Experimental workflow for TGA/DSC analysis.
Caption: Predicted thermal decomposition pathway.
Conclusion and Future Outlook
This guide provides a comprehensive, albeit predictive, thermal analysis of 4-amino-1,2-thiazole-3-carbohydrazide based on a thorough review of its constituent chemical moieties. The proposed TGA/DSC protocol offers a clear and robust framework for the experimental validation of these predictions. The anticipated multi-stage decomposition, initiated by the less stable carbohydrazide group, highlights the importance of careful temperature control during the handling and processing of this compound.
Future work should focus on conducting the detailed TGA/DSC analysis as outlined, followed by evolved gas analysis (EGA) using techniques such as TGA-FTIR or TGA-MS to definitively identify the decomposition products at each stage. Such experimental data will be invaluable for constructing a complete and accurate thermal profile, thereby ensuring the safe and effective development of 4-amino-1,2-thiazole-3-carbohydrazide as a potential therapeutic agent.
References
-
Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]
-
PubChem. (n.d.). Carbohydrazide. Retrieved from [Link]
-
Fujiwara, K., Kawamura, H., Hirano, H., Takahashi, K., Maeda, T., & Koike, M. (1997). Evaluation of thermal decomposition rate of carbohydrazide and its reducing effect on carbon steel corrosion. OSTI.GOV. Retrieved from [Link]
-
Nalco Water. (n.d.). Carbohydrazide Vs Hydrazine A Comparative Study. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]
-
Sarode, C. H., Yeole, S. D., Gupta, G. R., & Waghulde, G. P. (2022). Diazo-coupling Reaction Between 2-Aminothiazole and Thymol; Synthesis, DFT Studies, and Specific Heat Capacity Calculations Using TGA-DSC. Current Physical Chemistry, 12(1), 57-66. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Diazo-coupling reaction between 2-aminothiazole and thymol; Synthesis, DFT studies, and specific heat capacity calculations using TGA-DSC. Retrieved from [Link]
-
Nowak, M., Wróbel, R., & Ruszel, M. (2024). Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. Molecules, 29(2), 346. Retrieved from [Link]
-
SID. (n.d.). Synthesis and thermal analysis of some 4-amino-1, 2, 4-triazole-3-thiones. Retrieved from [Link]
-
Journal of Pharmaceutical and Chemical Research. (n.d.). Synthesis, Characterization, Thermal and Microbiological evaluation of Thiazole Schiff Base Complexes of Co (II), Ni (II), Cu. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Amino-1,2-thiazole-3-carbohydrazide
Hazard Assessment: A Synthesis of Functional Group Toxicology
Understanding the potential hazards of 4-Amino-1,2-thiazole-3-carbohydrazide is foundational to its safe management. This requires an expert assessment of its two primary structural components.
-
The Aminothiazole Moiety: The 2-aminothiazole scaffold is a prevalent structure in many biologically active molecules[1][2]. Derivatives of aminothiazole can be hazardous, with some being toxic if swallowed and causing skin and eye irritation[3][4].
-
The Carbohydrazide Moiety: A derivative of hydrazine, carbohydrazide is considered a less hazardous substitute but still presents notable risks. It is classified as an irritant, can be harmful if swallowed, and is toxic to aquatic life[5][6][7][8][9][10]. Carbohydrazides are also known for their reactivity, particularly with oxidizing agents, and may decompose upon heating[5][6][8][11].
Given these properties, 4-Amino-1,2-thiazole-3-carbohydrazide must be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4-Amino-1,2-thiazole-3-carbohydrazide for any purpose, including disposal, the following minimum personal protective equipment is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) | To prevent skin contact, which may cause irritation[3][10]. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | To protect against splashes and dust that can cause serious eye irritation[3][9][10][12]. |
| Skin and Body | A laboratory coat | To protect against accidental spills and contamination of personal clothing[6]. |
| Respiratory | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. | To prevent respiratory tract irritation from dust or aerosols[3][6]. For significant spill cleanup, a respirator may be necessary. |
Step-by-Step Disposal Protocol
The recommended and most secure method for the disposal of 4-Amino-1,2-thiazole-3-carbohydrazide is through a licensed hazardous waste management company[5][6]. This ensures compliance with all federal, state, and local regulations.
Unused or waste 4-Amino-1,2-thiazole-3-carbohydrazide should be collected in a dedicated, properly labeled hazardous waste container[5]. To prevent unintended and potentially dangerous reactions, do not mix it with other waste streams, especially strong oxidizing agents[5][11].
The waste container must be constructed of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable choice[5]. The container must be securely sealed to prevent leaks and spills.
The container must be clearly labeled with the full chemical name, "4-Amino-1,2-thiazole-3-carbohydrazide," and appropriate hazard symbols in accordance with the Globally Harmonized System (GHS). The label should also include the accumulation start date.
Store the sealed and labeled waste container in a designated, well-ventilated, and secure chemical waste storage area[5][11]. This area should be away from heat sources and incompatible materials.
Caption: Workflow for the safe disposal of 4-Amino-1,2-thiazole-3-carbohydrazide.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
For small spills, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate personal protective equipment.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust[5][6][11].
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials should also be disposed of as hazardous waste[5].
For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][12][13].
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention[3][12][13].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[3][13].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[3][4][6].
Caption: Emergency response flowchart for spills.
Regulatory Compliance: Adherence to a Higher Standard
The disposal of chemical waste is strictly regulated by federal and state agencies to protect human health and the environment.
-
Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under RCRA[14][15]. A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA[14][15]. Given the properties of its components, 4-Amino-1,2-thiazole-3-carbohydrazide would likely be classified as a hazardous waste.
-
State and Local Regulations: In addition to federal laws, state and local agencies may have their own, often more stringent, regulations for chemical waste disposal[14]. It is imperative to consult your institution's EHS department to ensure full compliance.
| Regulatory Body | Jurisdiction | Key Mandate |
| U.S. Environmental Protection Agency (EPA) | Federal | Establishes national standards for the identification, generation, transportation, treatment, storage, and disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[14][16]. |
| State Environmental Agencies (e.g., TCEQ) | State | Implement and enforce federal regulations, often with more stringent state-specific requirements for waste management and disposal[14]. |
| Occupational Safety and Health Admin. (OSHA) | Federal | Regulates workplace safety, including requirements for hazard communication, personal protective equipment, and employee training for handling hazardous substances[17]. |
By adhering to these rigorous disposal procedures, you not only ensure the safety of yourself and your colleagues but also uphold the ethical and professional standards that are the hallmark of the scientific community.
References
- Benchchem. Navigating the Safe Disposal of 1-Acetylpiperidine-4-carbohydrazide: A Procedural Guide.
- Gas-Sensing.com.
- CARBOHYDRAZIDE. CARBOHYDRAZIDE.
- Scbt. Carbohydrazide.
- Aquasol. Understanding Carbohydrazide: Properties, Safety, and Handling for Industrial Users.
- Fisher Scientific.
- ehs.utexas.edu. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-).
- Sigma-Aldrich.
- Fisher Scientific.
- Fisher Scientific.
- Baker Hughes. KR-68AL.
- UNODC. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Fisher Scientific.
- TCI Chemicals.
- EPA. EPA HAZARDOUS WASTE CODES.
- Redox.
- Environmental Health & Safety (EHS)
- UNSW Sydney. Laboratory Hazardous Waste Disposal Guideline – HS321.
- Chem-Space. 4-amino-1,2,5-thiadiazole-3-carbohydrazide.
- ChemScene. 4-(Methylamino)-1,2,5-thiadiazole-3-carbohydrazide.
- EPA. Hydrazine Fire Response Lake, MS Waste Management Plan Version 1.0.
- ResearchGate. Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity.
- EPA. Hydrazine.
- EPA.
- PMC. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents.
- ResearchGate. A facile and sustainable synthesis of 2-amino-1,3-thiazole derivatives using aqueous extract of waste neem leaves | Request PDF.
- eCFR.
- MDPI. Synthesis of 6-Membered-Ring Fused Thiazine-Dicarboxylates and Thiazole-Pyrimidines via One-Pot Three-Component Reactions.
- MDPI.
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Personal Protective Equipment (PPE) & Handling Guide: 4-Amino-1,2-thiazole-3-carbohydrazide
Executive Summary: Risk Profile & Immediate Action
Compound Class: Heterocyclic Hydrazide Primary Hazards: Respiratory Sensitization (Dust), Skin/Eye Irritation, Acute Toxicity (Oral), Aquatic Toxicity.[1][2] Critical Reactivity: Reducing agent; incompatible with strong oxidizers (risk of energetic reaction).
4-Amino-1,2-thiazole-3-carbohydrazide presents a dual-hazard profile: the thiazole ring suggests biological activity (potential toxicity), while the carbohydrazide moiety poses risks of skin sensitization and respiratory irritation. As a niche intermediate, specific toxicological data is often sparse; therefore, the Precautionary Principle dictates handling this as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .
Part 1: The PPE Matrix (Personal Protective Equipment)
This matrix is designed to prevent exposure pathways, specifically dermal absorption and inhalation of particulates .
| PPE Component | Specification | Scientific Rationale (Causality) |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil) or Neoprene | Permeation Resistance: Hydrazides are organic bases. Natural rubber (Latex) degrades faster against organic nitrogen compounds. Nitrile offers superior chemical resistance and puncture detection (colored contrast). |
| Respiratory | Primary: Fume Hood (Face Velocity > 100 fpm)Secondary: N95 or P100 Respirator | Dust Control: Solid powders generate electrostatic dust during weighing. Inhalation is the fastest route to systemic sensitization. The hood is the primary barrier; the mask is for "last line" defense. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Mucosal Defense: Safety glasses with side shields are insufficient for fine powders, which can drift around lenses. Goggles provide a seal against airborne particulates. |
| Body Defense | Lab Coat (High-neck, cotton/poly blend) + Long Sleeves | Decontamination: Synthetic blends resist fluid penetration better than pure cotton. High-neck coverage protects the suprasternal notch (neck skin) from dust settling. |
Part 2: Operational Workflow & Engineering Controls
Pre-Operational Checks (The "Go/No-Go" Decision)
Before opening the container, verify the Engineering Controls . If the Fume Hood airflow monitor reads below 80 fpm, STOP .
Safe Weighing & Handling Protocol
-
Static Management: This powder is likely electrostatic. Use an antistatic gun or ionizer bar inside the hood to prevent powder "jumping" during transfer.
-
The "Double-Containment" Rule: Never transport the primary container outside the hood unless it is sealed inside a secondary, unbreakable container (e.g., a plastic tub).
-
Solvent Selection: When dissolving, add solvent slowly. The hydrazide group is nucleophilic; avoid ketone solvents (acetone) if not intended, as they may form hydrazones, altering your chemical identity.
Decontamination Steps
-
Wipe Down: Use a solvent-dampened wipe (Ethanol or Isopropanol) to clean the balance and surrounding area. Do not use compressed air, which aerosolizes the dust.
-
Glove Removal: Use the "Beak Method" (peel from the wrist, turning inside out) to prevent outer surface contact with skin. Wash hands immediately with soap and water (20 seconds).
Part 3: Emergency Response & Disposal Logic
Spill Response (Solid Powder)
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Upgrade: Don a P100 respirator if outside the hood.
-
Contain: Do not dry sweep. Cover with a damp paper towel (water or chemically compatible solvent) to suppress dust.
-
Clean: Scoop up the damp material. Wipe the surface 3x with soap/water.
Waste Disposal (Cradle-to-Grave)
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Segregation: CRITICAL: Do not mix with Oxidizing Waste (Nitric acid, Peroxides). Hydrazides are reducing agents; mixing can cause fire or explosion.
-
Container: High-density polyethylene (HDPE) or Glass. Label clearly as "Organic Hydrazide Waste."
-
Destruction: Incineration (High temperature) is required to break the heterocyclic ring and hydrazine bonds.
Part 4: Visualizing the Safety Architecture
Diagram 1: The Safe Handling Lifecycle
This workflow enforces a "Check-Act-Verify" loop to minimize exposure risks.
Figure 1: Operational workflow ensuring engineering controls are verified before PPE is donned and handling begins.
Diagram 2: Spill Response Decision Tree
A logic gate for determining whether to manage a spill internally or call EHS.
Figure 2: Decision matrix for escalating spill responses based on containment and volume.
References
-
Fisher Scientific. (2025).[3][4] Safety Data Sheet: 2-Amino-1,3,4-thiadiazole (Structurally Similar Analog). Retrieved from
-
UC Berkeley EH&S. (2024). Glove Selection Guide: Chemical Resistance of Nitrile vs. Latex.[5] Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Carbohydrazide (Functional Group Hazards). Retrieved from
-
US EPA. (2023). RCRA Waste Classification for Organic Nitrogen Compounds. Retrieved from
-
Santa Cruz Biotechnology. (2024). Thiazole Handling Procedures and Dust Control.[1][2][3][6][7] Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
